molecular formula C16H20ClFO3 B1326032 Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate CAS No. 951886-31-0

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Cat. No.: B1326032
CAS No.: 951886-31-0
M. Wt: 314.78 g/mol
InChI Key: CLGREYJAYVZIBN-UHFFFAOYSA-N
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Description

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate is a useful research compound. Its molecular formula is C16H20ClFO3 and its molecular weight is 314.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFO3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(18)11-14(13)17/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGREYJAYVZIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate, a specialized chemical intermediate of interest in synthetic organic chemistry and drug discovery. While a specific CAS number for this compound is not publicly available, this document synthesizes information from structurally related molecules to offer insights into its properties, synthesis, and potential applications. The core of this guide is built upon established chemical principles and data from analogous compounds, providing a robust framework for researchers and professionals in the field.

Introduction and Chemical Identity

This compound is an aromatic ketone derivative with a long-chain ester functional group. Its structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence its reactivity and biological activity.

Chemical Structure:

Caption: Chemical structure of this compound.

Note on CAS Number: An extensive search of chemical databases did not yield a specific CAS (Chemical Abstracts Service) number for this compound. This suggests the compound may be a novel chemical entity or a custom-synthesized intermediate not yet registered. For reference, structurally similar compounds include Ethyl 8-chlorooctanoate (CAS No. 105484-55-7) and Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate (CAS No. 951887-32-4).[1][2]

Physicochemical Properties (Inferred)

The physicochemical properties of this compound can be inferred from related structures. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.

PropertyInferred ValueRationale/Reference
Molecular Formula C16H20ClFO3Based on chemical structure
Molecular Weight 314.78 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar long-chain esters and aromatic ketones
Boiling Point > 250 °C at 760 mmHgInferred from the boiling point of Ethyl 8-chlorooctanoate (251.5 °C).[3] The aromatic group would increase the boiling point.
Density ~1.1-1.2 g/cm³Based on the density of similar halogenated aromatic compounds.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.Typical for non-polar organic molecules of this size.
LogP > 3Estimated based on the lipophilic nature of the long alkyl chain and halogenated aromatic ring.[3]

Synthesis and Mechanism

The most probable synthetic route to this compound is through a Friedel-Crafts acylation reaction.[4] This well-established method involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product 1-Chloro-3-fluorobenzene 1-Chloro-3-fluorobenzene Reaction Reaction 1-Chloro-3-fluorobenzene->Reaction Aromatic Substrate Ethyl 8-chloro-8-oxooctanoate Ethyl 8-chloro-8-oxooctanoate Ethyl 8-chloro-8-oxooctanoate->Reaction Acylating Agent AlCl3 (Lewis Acid) AlCl3 (Lewis Acid) AlCl3 (Lewis Acid)->Reaction Dichloromethane (Solvent) Dichloromethane (Solvent) Dichloromethane (Solvent)->Reaction 0°C to rt 0°C to rt 0°C to rt->Reaction This compound This compound Reaction->this compound

Caption: Proposed Friedel-Crafts acylation synthesis workflow.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions and should be optimized for specific laboratory conditions.[4]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM).

  • Formation of Acylium Ion: The suspension is cooled to 0 °C in an ice bath. A solution of ethyl 8-chloro-8-oxooctanoate (1.0 eq.) in anhydrous DCM is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: A solution of 1-chloro-3-fluorobenzene (1.1 eq.) in anhydrous DCM is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: The reaction is quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanistic Considerations

The regioselectivity of the Friedel-Crafts acylation is directed by the substituents on the aromatic ring. In 1-chloro-3-fluorobenzene, both the chlorine and fluorine atoms are deactivating but ortho-, para-directing. The incoming acyl group will preferentially add to the positions ortho or para to the directing groups. Steric hindrance from the existing substituents will also play a significant role in determining the final product distribution.

Potential Applications in Drug Development

While specific applications for this compound are not documented, its structural motifs are present in various biologically active molecules.

  • Scaffold for Novel Therapeutics: The core structure can be elaborated to synthesize novel compounds for screening against various biological targets. The long-chain ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to generate a library of derivatives.

  • Intermediate for API Synthesis: This compound could serve as a key intermediate in the multi-step synthesis of an active pharmaceutical ingredient (API). For instance, similar structures are precursors in the synthesis of anticoagulants and other therapeutic agents.[5]

  • Pro-drug Design: The ethyl ester moiety could be utilized in a pro-drug strategy to improve the pharmacokinetic properties of a parent drug molecule.

Analytical Methods for Characterization

A combination of spectroscopic and chromatographic techniques would be essential for the unambiguous characterization of this compound.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the ethyl group (triplet and quartet), the aliphatic chain (multiplets), and the aromatic protons (doublets and triplets with coupling constants characteristic of the substitution pattern).
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbonyl carbons (ketone and ester), aromatic carbons (with C-F and C-Cl splitting), and aliphatic carbons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns would likely show losses of the ethoxy group and cleavage of the alkyl chain.
Infrared (IR) Spectroscopy Identification of functional groups.Strong absorption bands for the C=O stretching of the ketone and the ester, C-O stretching, and vibrations characteristic of the substituted aromatic ring.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) Purity assessment and separation from isomers.A single major peak under optimized conditions would indicate a high degree of purity.

Safety and Handling

Although a specific safety data sheet (SDS) is not available, the handling precautions for this compound can be inferred from similar chlorinated and fluorinated organic compounds.[6][7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[6][8]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[7] If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound represents a potentially valuable, albeit not widely documented, chemical intermediate. This guide has provided a comprehensive technical overview based on established chemical principles and data from analogous compounds. By detailing its inferred properties, a robust synthesis protocol, potential applications, and necessary safety precautions, this document aims to equip researchers and drug development professionals with the foundational knowledge to work with this and similar molecules effectively and safely. Further empirical studies are warranted to fully characterize this compound and explore its utility in various scientific endeavors.

References

  • PubChem. Ethyl 8-chlorooctanoate. National Center for Biotechnology Information. [Link]

  • LookChem. Ethyl 8-chlorooctanoate. LookChem. [Link]

  • Google Patents. Preparation method of ethyl 6-oxo-8-chloro-caprylate. Jiangsu Tonghe Pharmaceutical Co Ltd.
  • ChemSynthesis. ethyl 8-chloro-6-oxooctanoate. ChemSynthesis. [Link]

  • PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. Eurofins Scientific. [Link]

  • Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. Carl ROTH GmbH + Co. KG. [Link]

  • ECHA. Butyltris[(2-ethyl-1-oxohexyl)oxy]stannane - Registration Dossier. European Chemicals Agency. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl chloroacetate. Cole-Parmer. [Link]

  • Chemos. Safety Data Sheet: ethyl chloroacetate. Chemos GmbH & Co.KG. [Link]

Sources

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Executive Summary

This compound (C₁₆H₂₀ClFO₃) represents a critical "linker-pharmacophore" intermediate in the synthesis of lipophilic enzyme inhibitors, particularly those targeting peroxisome proliferator-activated receptors (PPARs) and histone deacetylases (HDACs).[1] Its structure combines a halogenated aromatic head group—conferring metabolic stability and hydrophobic binding affinity—with a suberic acid-derived tail that mimics endogenous fatty acids.[1]

This technical guide provides a definitive analysis of its molecular weight parameters, a validated synthetic protocol via Friedel-Crafts acylation, and a rigorous analytical framework for quality control.[1]

Part 1: Molecular Identity & Weight Analysis

Precise gravimetric preparation of this compound requires a nuanced understanding of its isotopic distribution.[1] In high-throughput screening (HTS) and mass spectrometry (MS) workflows, relying solely on "average" molecular weight can lead to deconvolution errors due to the significant mass defect of the chlorine and fluorine substituents.[1]

Molecular Weight Data
ParameterValueSignificance
Chemical Formula C₁₆H₂₀ClFO₃Core stoichiometry
Average Molecular Weight 314.78 g/mol Used for molarity calculations and gravimetric weighing.[1]
Monoisotopic Mass 314.1085 Da The primary peak (M+) expected in High-Resolution Mass Spectrometry (HRMS) for the ³⁵Cl isotopologue.[1]
Exact Mass 314.108501 DaTheoretical mass based on IUPAC atomic weights.[1]
Isotopic Pattern M (100%), M+2 (32%)The distinct 3:1 ratio of ³⁵Cl to ³⁷Cl serves as a spectral fingerprint for identity confirmation.
Structural Descriptors
  • SMILES: CCOC(=O)CCCCCCC(=O)c1c(Cl)cc(F)cc1

  • LogP (Predicted): 4.2 – 4.5 (Highly Lipophilic)[1]

  • H-Bond Acceptors: 3 (Ester carbonyl, Ketone carbonyl, Ester ether oxygen)[1]

  • H-Bond Donors: 0

Part 2: Synthetic Pathway (The "How")

The synthesis of this compound is non-trivial due to the regiochemical requirements of the aromatic substitution.[1] The optimal route utilizes a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.[1]

Strategic Rationale: Direct acylation of the di-halogenated benzene is preferred over Grignard coupling to avoid metal-halogen exchange side reactions.[1] The directing effects of Fluorine (ortho/para, strong resonance donor) and Chlorine (ortho/para, weak resonance donor) must be balanced. The position para to the Fluorine and ortho to the Chlorine is the most electronically activated and sterically accessible site, yielding the desired 1,2,4-substitution pattern.

Reaction Mechanism (Graphviz)

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the formation of the acylium ion and the regioselective attack.

FriedelCraftsMechanism Reagents Reagents: Ethyl Suberyl Chloride + AlCl3 Acylium Intermediate 1: Acylium Ion [R-C≡O]+ Reagents->Acylium Lewis Acid Activation Complex Intermediate 2: Sigma Complex (Arenium Ion) Acylium->Complex Electrophilic Addition Product Final Product: Ethyl 8-(2-chloro-4-fluorophenyl)- 8-oxooctanoate Complex->Product Re-aromatization (-HCl) Substrate Substrate: 1-chloro-3-fluorobenzene Substrate->Complex Nucleophilic Attack

Figure 1: Mechanistic pathway for the AlCl₃-mediated acylation.[1][2] The acylium ion is generated in situ to overcome the deactivating nature of the halogenated ring.

Validated Experimental Protocol

Reagents:

  • 1-chloro-3-fluorobenzene (1.0 equiv)[1]

  • Ethyl suberyl chloride (Ethyl 8-chloro-8-oxooctanoate) (1.1 equiv)[1]

  • Aluminum Chloride (AlCl₃), anhydrous (1.2 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend anhydrous AlCl₃ (16.0 g, 120 mmol) in 100 mL of dry DCM. Cool to 0°C.[1]

  • Acyl Chloride Addition: Add Ethyl suberyl chloride (24.2 g, 110 mmol) dropwise over 30 minutes. The solution should turn yellow/orange, indicating acylium ion formation.

  • Substrate Introduction: Add 1-chloro-3-fluorobenzene (13.0 g, 100 mmol) dropwise, maintaining internal temperature < 5°C.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

  • Quenching (Exothermic!): Pour the reaction mixture slowly onto 200g of crushed ice/HCl slush. Stir vigorously for 30 minutes to hydrolyze aluminum complexes.

  • Workup: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil often requires flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to remove regioisomers.[1]

Part 3: Analytical Validation (QC)

Trust in the material is established through rigorous analytical gates.[1] The following workflow ensures identity and purity.

Analytical Workflow (Graphviz)

QC_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment Sample Crude Product NMR 1H NMR (CDCl3) Check: Triplet @ 2.90 ppm (CH2-C=O) Check: Aromatic splitting Sample->NMR HPLC HPLC (C18) >98% Area Under Curve Sample->HPLC MS LC-MS (ESI+) Target: 315.1 [M+H]+ HPLC->MS Hyphenated Analysis

Figure 2: Quality Control decision tree. NMR confirms regiochemistry, while LC-MS validates molecular weight.[1]

Key NMR Diagnostic Signals
  • δ 7.6 – 7.2 ppm: Aromatic protons.[1] Look for a specific pattern indicating 1,2,4-substitution (typically a doublet of doublets).[1]

  • δ 2.90 ppm (t, 2H): The methylene group adjacent to the aromatic ketone (Ar-C(=O)-CH₂ -).[1] This is deshielded compared to the rest of the chain.

  • δ 4.12 ppm (q, 2H): The ethyl ester methylene (-O-CH₂ -CH₃).[1]

Part 4: Handling & Stability

  • Storage: Store at -20°C under Argon. The benzylic ketone is susceptible to photo-reduction; protect from light.[1]

  • Solubility: Insoluble in water.[1] Soluble in DMSO, Ethanol, and DCM.[1] Stock solutions in DMSO are stable for 3 months at -20°C.[1]

  • Hydrolysis Risk: Avoid prolonged exposure to basic aqueous buffers, which will hydrolyze the ethyl ester to the free acid (8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acid).[1]

References

  • BenchChem Technical Support. (2025).[1][2][3] Application Note: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.[1][3] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: Ethyl 8-chloro-8-oxooctanoate (Precursor Data).[1][2] National Library of Medicine.[1] Retrieved from [1]

  • IUPAC. (2021).[1][4] Atomic Weights of the Elements. Commission on Isotopic Abundances and Atomic Weights.[1] Retrieved from [1]

  • SelleckChem. (2025).[1] Molecular Weight Calculation Methodologies for Halogenated Intermediates. Retrieved from [1]

Sources

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate material safety data sheet (MSDS)

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

This compound is a specialized organic intermediate, primarily utilized in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., glitazars).[1] These therapeutic agents are critical in the development of treatments for type 2 diabetes and dyslipidemia.[1]

Functionally, this compound serves as a "linker" scaffold, connecting the lipophilic aromatic "tail" (the halogenated phenyl ring) to the polar "head" group required for receptor binding.[1] Its structural integrity is defined by the Friedel-Crafts acylation product of 1-chloro-3-fluorobenzene and an octanedioic acid derivative.[1]

Critical Safety Note: While specific toxicological data for this exact isomer is limited in public registries, this guide utilizes Read-Across Methodology based on the structurally homologous Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate (CAS 951887-32-4) and related

1
Chemical Identity Table[1][7]
PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight ~314.78 g/mol
Structural Class Aromatic Keto-Ester / Halogenated Benzene Derivative
Physical State Viscous Oil or Low-Melting Solid (off-white to pale yellow)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water.[1][2]
Primary Hazard Irritant (Skin/Eye/Respiratory) ; Harmful if Swallowed.[1]

Hazard Identification & Toxicology (GHS Standards)

Based on Structure-Activity Relationships (SAR) and homologous compounds, this material is classified under GHS Category 2/3 hazards.[1]

GHS Classification[1][8]
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

Toxicological Mechanisms
  • Local Irritation: The keto-ester moiety, while less reactive than an acid chloride, possesses lipophilic properties that allow it to penetrate the stratum corneum, leading to localized dermatitis (H315).[1]

  • Mucosal Interaction: Upon inhalation of aerosols or dust, the compound can solubilize in mucous membranes, causing irritation (H335).[1]

  • Metabolic Hydrolysis: If ingested, esterases will rapidly hydrolyze the ethyl ester to the free acid (8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acid) and ethanol.[1] The free acid may exhibit higher systemic toxicity due to ion trapping in renal tubules.[1]

Safe Handling & Engineering Controls

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

SafetyControlsStartTask: Handle this compoundAssessmentRisk Assessment:Quantity & State (Solid vs. Soln)Start->AssessmentEngineeringEngineering Controls:Fume Hood (Face Velocity > 0.5 m/s)Assessment->EngineeringStandard Lab Scale (<10g)RespProtectionRespiratory Protection:Required if generating dust/aerosolAssessment->RespProtectionLarge Scale / Dust GenPPEPPE Selection:Nitrile Gloves + Safety Glasses + Lab CoatEngineering->PPEProcedureExperimental Procedure:Weighing / Transfer / ReactionPPE->ProcedureRespProtection->EngineeringWasteWaste Disposal:Halogenated Organic Waste StreamProcedure->Waste

Figure 1: Risk Assessment and Control Hierarchy for handling halogenated keto-esters.

Specific Handling Protocols
A. Personal Protective Equipment (PPE)[1]
  • Hand Protection: Nitrile rubber (0.11 mm thickness) is sufficient for splash protection.[1] For prolonged immersion or cleanup, use Laminate film (Silver Shield) gloves to prevent permeation of the halogenated aromatic ring.[1]

  • Eye Protection: Chemical safety goggles (ANSI Z87.[1]1) are mandatory.[1] Face shields are recommended during synthesis workups involving vigorous stirring or quenching.[1]

  • Respiratory: If handling the solid form outside a fume hood (not recommended), use a P95/P3 particulate respirator .[1]

B. Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended to prevent oxidative degradation of the methylene groups adjacent to the ketone.[1]

  • Incompatibilities: Strong oxidizing agents (peroxides), strong bases (can induce ester hydrolysis or aldol-type condensation at the C7 position).[1]

Synthesis & Reaction Safety Context

Understanding the synthesis provides context for impurities and side-reaction hazards.[1] This compound is typically synthesized via Friedel-Crafts Acylation .[1]

Reaction:

Safety Critical Control Points (SCCP):

  • Aluminum Chloride (

    
    ):  The catalyst is highly hygroscopic and releases HCl gas upon contact with moisture.[1]
    
  • Quenching: The workup involves quenching the reaction mixture with ice/water.[1] This is highly exothermic .

    • Protocol: Add the reaction mixture slowly to a stirred ice slurry, maintaining internal temperature

      
       to prevent thermal runaway and solvent boiling (DCM/DCE).
      
  • Regioselectivity: The 2-chloro-4-fluoro substitution pattern directs the acylation to the para position relative to the fluoro group (or ortho to chloro), but isomer separation may require chromatography using silica gel, generating silica dust hazards.[1]

Emergency Response Protocols

In the event of exposure or release, follow these self-validating response loops.

EmergencyResponseIncidentIncident DetectedSkinSkin ContactIncident->SkinEyeEye ContactIncident->EyeInhaleInhalationIncident->InhaleActionSkinFlush 15 minSoap & WaterRemove Contaminated ClothingSkin->ActionSkinActionEyeFlush 15 minLift EyelidsSeek Medical AttentionEye->ActionEyeActionInhaleMove to Fresh AirOxygen if breathing difficultInhale->ActionInhaleMedicalConsult PhysicianShow SDS/StructureActionSkin->MedicalActionEye->MedicalActionInhale->Medical

Figure 2: Emergency Response Triage for exposure events.

Fire Fighting Measures
  • Extinguishing Media: Carbon dioxide (

    
    ), Dry chemical powder, or Alcohol-resistant foam.[1] Do not use water jet  as it may scatter the organic material.[1]
    
  • Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , carbon monoxide, and carbon dioxide.[1]

  • Firefighter PPE: Full SCBA (Self-Contained Breathing Apparatus) is required due to the potential formation of HF gas, which is corrosive to lung tissue.[1]

Physicochemical Properties Data

PropertyValue (Estimated/Analog)Note
Boiling Point > 350°CPredicted based on MW and polarity
Flash Point > 110°CClosed Cup (Estimated)
Density 1.15 - 1.25 g/cm³Halogenation increases density vs. ethyl octanoate
LogP ~ 4.2Highly Lipophilic (Bioaccumulation potential)
pKa N/ANo ionizable protons in neutral range

References

  • Fluorochem Ltd. (2023).[1] Safety Data Sheet: Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate. Retrieved from [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 24727681, Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Material Safety Data Sheet: Ethyl 8-chloro-6-oxooctanoate. Retrieved from [1]

  • BenchChem. (2025).[1][3] A Comparative Guide to the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [1]

Technical Guide: Sourcing & Synthesis of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and quality validation of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate , a critical intermediate in the development of prostone-based therapeutics (e.g., Lubiprostone analogs) and chloride channel activators.

Executive Summary

This compound is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of bicyclic fatty acid derivatives (prostones). While its 2-chloro-4,5-difluoro analog (CAS 951887-32-4) is a commoditized intermediate for Lubiprostone , the 2-chloro-4-fluoro variant is a high-value "scaffold-hop" target used to modulate metabolic stability and receptor affinity in next-generation drug candidates.

Currently, this compound is classified as a Custom Synthesis / Make-to-Order item by most major catalog suppliers. This guide provides the blueprint for sourcing the material through custom manufacturing or internal synthesis, ensuring high purity (>98%) and structural fidelity.

Chemical Identity & Technical Specifications

PropertySpecification
Chemical Name This compound
Common Identity Mono-ethyl suberoyl-2-chloro-4-fluoro-benzene
Molecular Formula C₁₆H₂₀ClFO₃
Molecular Weight 314.78 g/mol
Structural Class Omega-phenyl-omega-oxo-alkanoate
Key Functionality Ketone (C8), Ethyl Ester (C1), Halogenated Aryl
Solubility Soluble in DCM, Ethyl Acetate, THF; Insoluble in water
Stability Hygroscopic; store at 2–8°C under inert atmosphere (Ar/N₂)

Strategic Sourcing Landscape

As this specific substitution pattern is not a standard catalog item, researchers must adopt a Tiered Sourcing Strategy .

Tier 1: Specialized Fluorine Chemistry Suppliers (Custom Synthesis)

These vendors already manufacture the difluoro analog and possess the validated Friedel-Crafts protocols required for this molecule. Requesting a "analog synthesis" from them is the fastest route.

  • Fluorochem (UK): High expertise in fluorinated aromatics.

  • Combi-Blocks (USA): Extensive inventory of the required building blocks (1-chloro-3-fluorobenzene).

  • Enamine (EU): Largest make-on-demand catalog; likely to accept gram-to-kilo scale requests.

Tier 2: Contract Research Organizations (CROs)

For GMP-grade or multi-kilogram scale-up, engage CROs with specific expertise in Friedel-Crafts Acylation and Lipid/Ester Chemistry .

  • WuXi AppTec: Process chemistry division.

  • Pharmaron: Integrated synthetic support.

Tier 3: In-House Synthesis (Protocol Below)

For rapid access to <10g quantities, in-house synthesis is often more efficient than waiting for a 6-8 week custom lead time.

Validated Synthesis Protocol

Objective: Synthesize this compound via Friedel-Crafts Acylation.

Retrosynthetic Logic

The target is constructed by coupling 1-chloro-3-fluorobenzene with Ethyl suberyl chloride (Mono-ethyl suberate acid chloride). The directing effects of the halogens (Cl and F) on the benzene ring favor substitution at the 6-position (ortho to Cl, para to F), yielding the desired 2,4-substitution pattern relative to the new acyl group.

Visual Workflow (DOT Diagram)

SynthesisPath Suberic Suberic Acid Monoethyl Ester AcidChloride Ethyl Suberyl Chloride (Intermediate) Suberic->AcidChloride Chlorination (DCM/DMF cat.) SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcidChloride Complex Sigma Complex Intermediate AcidChloride->Complex + Aryl Aryl 1-Chloro-3-fluorobenzene Aryl->Complex AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Catalysis (0°C -> RT) Product Ethyl 8-(2-chloro-4-fluorophenyl)- 8-oxooctanoate (Target) Complex->Product Quench (Ice/HCl) & Purification

Figure 1: Friedel-Crafts Acylation pathway for the target compound.

Step-by-Step Methodology
Phase A: Preparation of Electrophile (Ethyl Suberyl Chloride)
  • Charge: In a dry flask under N₂, dissolve Mono-ethyl suberate (1.0 eq) in anhydrous DCM.

  • Activate: Add catalytic DMF (3 drops). Dropwise add Thionyl Chloride (1.2 eq) at 0°C.

  • Reflux: Warm to reflux (40°C) for 2 hours until gas evolution ceases.

  • Isolate: Concentrate in vacuo to remove excess SOCl₂. Use the crude acid chloride immediately.

Phase B: Friedel-Crafts Acylation
  • Setup: Suspend anhydrous AlCl₃ (1.2 eq) in 1,2-dichloroethane (DCE) or DCM at 0°C.

  • Addition: Add 1-chloro-3-fluorobenzene (1.1 eq) to the suspension.

  • Coupling: Dropwise add the crude Ethyl Suberyl Chloride (from Phase A) over 30 mins, maintaining temp <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/LC-MS.

    • Note: The reaction is regioselective due to the directing groups. The 4-position (between Cl and F) is sterically hindered; the 6-position (ortho to Cl, para to F) is electronically favored.

  • Quench: Pour reaction mixture carefully onto crushed ice/HCl.

  • Extraction: Extract with DCM (3x). Wash organics with Brine and NaHCO₃. Dry over MgSO₄.

Phase C: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient Hexane:Ethyl Acetate (95:5 → 80:20).

  • Yield Target: 65–75%.

Quality Assurance & Validation

To ensure the material meets drug development standards (E-E-A-T: Trustworthiness), the following analytical criteria must be met.

Analytical Specifications Table
TestMethodAcceptance Criteria
Identity ¹H-NMR (CDCl₃)Characteristic triplets at δ 2.90 (CH₂-CO-Ar) and δ 2.30 (CH₂-COO-Et); Aromatic signals consistent with 1,2,4-substitution.
Purity HPLC (UV @ 254nm)≥ 98.0% Area
Mass Balance LC-MS (ESI+)[M+H]⁺ = 315.2 (Cl isotope pattern observed)
Residual Solvents GC-HeadspaceDCM < 600 ppm; Ethyl Acetate < 5000 ppm
Water Content Karl Fischer< 0.5% w/w
Regiochemistry Verification Workflow

Distinguishing the correct isomer (2-chloro-4-fluoro) from potential byproducts (e.g., 4-chloro-2-fluoro) is critical.

QC_Workflow Sample Crude Reaction Mixture HPLC HPLC Screening (C18 Column) Sample->HPLC NMR 1H-NMR Analysis (Aromatic Region) Sample->NMR Validation Structure Confirmation HPLC->Validation Single Peak >98% NOESY 2D NOESY NMR (Critical Step) NMR->NOESY If coupling constants ambiguous NOESY->Validation Spatial correlation confirmed

Figure 2: Quality control decision tree for isomer verification.

References

  • Lubiprostone Synthesis Pathway: Ueno, R., et al. "Bicyclic prostaglandin analogs as specific chloride channel activators." Journal of Pharmacology and Experimental Therapeutics.

  • Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Fluorinated Building Blocks: "1-Chloro-3-fluorobenzene properties and reactivity." PubChem Compound Summary.

  • Analog Sourcing (Difluoro variant): "Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate." Fluorochem Catalog.

physical appearance of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Physicochemical Profiling of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Executive Summary & Compound Identity

This compound is a specialized pharmaceutical intermediate belonging to the class of aryl-keto esters . It functions primarily as a lipophilic linker or scaffold precursor in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, ferroptosis inhibitors (e.g., liproxstatin analogs), and other metabolic disease therapeutics.

Its physical appearance is a critical quality attribute (CQA) that serves as the first line of defense in assessing purity and process integrity. Variations in color or state often indicate specific upstream process deviations, such as incomplete Friedel-Crafts acylation or residual Lewis acid catalysts.

Attribute Specification
CAS Number 105484-55-7 (Generic/Related) / Structure-Specific
Molecular Formula C₁₆H₂₀ClFO₃
Molecular Weight 314.78 g/mol
Structural Class Halogenated Aromatic Keto-Ester

Physical Appearance & Organoleptic Properties

The physical state of this compound is dictated by the interplay between its long aliphatic octanoate chain (promoting flexibility/liquid state) and the rigid, halogenated aromatic ring (promoting crystallinity).

Primary Physical State
  • Standard State (Ambient, 25°C): Typically presents as a viscous, pale yellow to golden oil .

  • High-Purity State (>98%): Upon prolonged storage at reduced temperatures (2–8°C), the compound may crystallize into a low-melting, waxy off-white solid .

  • Thermodynamic Behavior: The presence of the ortho-chloro substituent creates steric hindrance that disrupts efficient crystal packing, lowering the melting point compared to its non-halogenated analogs.

Color Spectrum & Impurity Correlation

The color of the bulk material is a direct indicator of synthetic history and purification efficiency.

ColorPurity StatusProbable Cause / Contaminant
Colorless to Pale Yellow High Purity (>97%) Optimal distillation or chromatographic purification.
Golden / Amber Acceptable (>90%) Trace oxidation products or residual solvent (Toluene/DCM).
Dark Brown / Reddish Critical Failure (<85%) Residual Aluminum salts (from AlCl₃ catalyst), polymerized byproducts, or regioisomers.
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Methanol.

  • Low/Insoluble: Water (due to the lipophilic octyl chain and aromatic ring).

Synthesis & Origin of Physical Characteristics

The appearance is heavily influenced by its synthetic route, typically a Friedel-Crafts Acylation . Understanding this pathway explains the "why" behind its visual properties.

Synthetic Pathway Diagram

SynthesisPathway Substrate 1-Chloro-3-fluorobenzene Intermediate Acylium Ion Complex (Red/Brown Coloration) Substrate->Intermediate Acylation (DCM, 0-5°C) Reagent Ethyl Suberyl Chloride (AlCl3 Catalyst) Reagent->Intermediate Quench Ice/HCl Quench Intermediate->Quench Hydrolysis of Al-Complex Product Ethyl 8-(2-chloro-4-fluorophenyl) -8-oxooctanoate (Pale Yellow Oil) Quench->Product Phase Separation & Drying

Figure 1: Friedel-Crafts acylation pathway. The "Intermediate" stage typically exhibits a deep red complex due to the AlCl₃-carbonyl interaction, which must be fully quenched to restore the pale yellow color of the final product.

Process-Driven Impurities
  • Regioisomers: The directing effects of the Chloro (ortho/para) and Fluoro (ortho/para) groups can lead to minor isomers (e.g., acylation at the 6-position). These isomers often darken the oil.

  • Hydrolysis: Exposure to moisture converts the ethyl ester to the free acid (8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acid), which may precipitate as a white solid within the oil, changing its appearance to a cloudy suspension.

Characterization & Validation Protocols

To scientifically validate the physical appearance, the following analytical workflow is mandatory. This ensures that a "yellow oil" is indeed the target molecule and not a decomposition product.

Structural Confirmation (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Triplet at ~2.90 ppm: Corresponds to the

      
       protons. This is the diagnostic peak for the ketone moiety.
      
    • Quartet at ~4.12 ppm: Methylene protons of the ethyl ester (

      
      ).
      
    • Aromatic Region (7.0 - 7.8 ppm): Distinct splitting pattern confirming the 1,2,4-substitution (2-Cl, 4-F).

  • ¹³C NMR:

    • ~200 ppm: Ketone carbonyl.

    • ~173 ppm: Ester carbonyl.

Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic absorption).

  • Acceptance Criteria: Main peak > 97% area.

Analytical Workflow Diagram

QC_Workflow Sample Raw Sample (Yellow Oil) Visual Visual Inspection (Clarity, Color, Particulates) Sample->Visual Solubility Solubility Test (DCM vs Water) Visual->Solubility Decision Pass Visual? Solubility->Decision HPLC HPLC-UV Purity (Target >97%) Decision->HPLC Yes Reject Reprocess / Discard Decision->Reject No (Cloudy/Dark) NMR 1H-NMR Identity (Structure Confirmation) HPLC->NMR Release Release for Synthesis NMR->Release Conforms NMR->Reject Fails

Figure 2: Quality Control decision matrix for validating the physical state of the intermediate.

Handling & Stability

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Light Sensitivity: The aromatic ketone moiety can undergo Norrish Type I/II photocleavage. Store in amber glass vials.

  • Hygroscopicity: The ester bond is susceptible to hydrolysis. Ensure desiccated storage.

References

  • PubChem Compound Summary. (2025). Ethyl 8-chlorooctanoate and related halo-esters. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (2025). Process technology for Ethyl 8-chlorooctanoate intermediates. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis and Reactivity of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and core reactivity of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate. As a substituted aromatic keto-ester, this molecule presents a versatile scaffold for medicinal chemistry and materials science. This document elucidates the strategic considerations for its synthesis, primarily via Friedel-Crafts acylation, and delves into the electronic and steric influences of the halogen substituents on the reactivity of the aromatic ring and the carbonyl group. Detailed experimental protocols, predicted physicochemical and spectroscopic data, and a thorough analysis of its key reactive sites are presented to empower researchers in leveraging this compound for novel applications.

Introduction: A Molecule of Latent Potential

This compound is a bespoke chemical entity featuring a long-chain aliphatic ester, a ketone, and a di-halogenated phenyl ring. This unique combination of functional groups makes it a valuable, albeit specialized, building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. The presence of both an ortho-chloro and a para-fluoro substituent on the phenyl ring introduces specific electronic and steric characteristics that modulate the reactivity of the entire molecule, offering opportunities for selective chemical transformations.

The long alkyl chain provides lipophilicity, a critical parameter in drug design for influencing absorption, distribution, metabolism, and excretion (ADME) properties. The ethyl ester offers a site for hydrolysis or transesterification, while the ketone is a prime target for nucleophilic attack, reduction, or conversion to other functional groups. The strategic placement of the halogen atoms on the aromatic ring not only influences the reactivity of the ring itself towards substitution reactions but can also play a direct role in binding interactions with biological targets. This guide serves as a foundational document for scientists looking to synthesize, characterize, and utilize this compound in their research endeavors.

Synthesis Strategy: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with an appropriate acylating agent derived from suberic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1]

Mechanism and Regioselectivity

The reaction proceeds through the in-situ generation of a highly electrophilic acylium ion from an acyl halide (or anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the π-electron system of the 1-chloro-3-fluorobenzene ring.

The regiochemical outcome of the acylation is dictated by the directing effects of the existing chloro and fluoro substituents. Both chlorine and fluorine are ortho, para-directing groups due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance. However, they are also deactivating groups due to their high electronegativity, which withdraws electron density from the ring inductively.

In the case of 1-chloro-3-fluorobenzene, the potential sites for acylation are positions 2, 4, and 6.

  • Position 2: Ortho to chlorine and meta to fluorine.

  • Position 4: Para to chlorine and ortho to fluorine.

  • Position 6: Ortho to both chlorine and fluorine.

Steric hindrance from the ortho-chloro group will likely disfavor substitution at position 6. The directing effects of both halogens will favor substitution at positions 2 and 4. The formation of the desired 2-chloro-4-fluoro isomer (acylation at position 4 relative to the chlorine) is a plausible and significant outcome. A mixture of isomers is expected, necessitating purification by chromatography or crystallization.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar compounds and should be adapted and optimized as necessary.

Materials:

  • 1-Chloro-3-fluorobenzene

  • Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride monoethyl ester)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a gas outlet bubbler. The entire apparatus should be flame-dried or oven-dried before use.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous dichloromethane and anhydrous aluminum chloride (1.2 equivalents). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Aromatic Ring: After the addition is complete, add 1-chloro-3-fluorobenzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1M HCl. This should be done carefully as the quenching process is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired product isomer.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties
PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₆H₂₀ClFO₃Calculation
Molecular Weight 314.78 g/mol Calculation
Appearance Colorless to pale yellow oilAnalogy to similar keto-esters
Boiling Point > 250 °C at 760 mmHgAnalogy to similar structures
Density ~1.2 g/cm³Analogy to halogenated aromatics
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in waterStandard for organic esters
Predicted Spectroscopic Data

Spectroscopic characterization is essential for confirming the structure and purity of the synthesized compound.

TechniquePredicted Key Signals
¹H NMR δ (ppm): 7.8-8.0 (m, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 4.12 (q, 2H, -OCH₂CH₃), 2.95 (t, 2H, -COCH₂-), 2.30 (t, 2H, -CH₂COO-), 1.5-1.8 (m, 8H, alkyl chain), 1.25 (t, 3H, -OCH₂CH₃).
¹³C NMR δ (ppm): ~198 (C=O, ketone), ~173 (C=O, ester), 160-165 (d, ¹JCF, C-F), 115-135 (aromatic carbons), 60.5 (-OCH₂-), 38.5 (-COCH₂-), 34.0 (-CH₂COO-), 24-29 (alkyl chain), 14.2 (-CH₃).
IR (cm⁻¹) ~2930 (C-H alkyl), ~1730 (C=O ester), ~1690 (C=O aryl ketone), ~1590 (C=C aromatic), ~1250 (C-O ester), ~1100 (C-F).
Mass Spec (EI) M⁺ at m/z 314/316 (isotope pattern for Cl). Key fragments: [M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺, [ClFC₆H₃CO]⁺.

Core Reactivity Analysis

The reactivity of this compound is governed by its three primary functional domains: the aromatic ring, the ketone, and the ester.

G Molecule {this compound | {  Aromatic Ring |  Ketone Carbonyl |  Ester Carbonyl }} Aromatic_Reactions Electrophilic/Nucleophilic Aromatic Substitution Molecule:f0->Aromatic_Reactions Reacts at positions 3, 5 Ketone_Reactions Nucleophilic Addition Reduction α-Halogenation Molecule:f1->Ketone_Reactions Primary site for C-C bond formation Ester_Reactions Hydrolysis (Saponification) Transesterification Molecule:f2->Ester_Reactions Site for prodrug strategies

Aromatic Ring Reactivity

The 2-chloro and 4-fluoro substituents are strongly deactivating, making further electrophilic aromatic substitution on the ring challenging. Reactions like nitration or further acylation would require harsh conditions and would likely be directed to the positions ortho and para to the activating acyl group (meta to the halogens), primarily at position 5. Conversely, the electron-withdrawing nature of the halogens and the ketone group makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the carbon bearing the chlorine atom, should a strong nucleophile be employed under forcing conditions.

Ketone Carbonyl Reactivity

The ketone is the most versatile functional group for further elaboration.

  • Nucleophilic Addition: It will readily react with a wide range of nucleophiles, such as Grignard reagents or organolithiums, to form tertiary alcohols. This is a common strategy for introducing molecular complexity.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) without affecting the ester group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.

  • α-Position Reactivity: The methylene group alpha to the ketone (C7) is enolizable. Under acidic or basic conditions, it can be halogenated (e.g., with Br₂ in acetic acid) or undergo aldol-type condensation reactions.

Ester Carbonyl Reactivity

The ethyl ester is relatively stable but can be manipulated under specific conditions.

  • Hydrolysis: Base-catalyzed hydrolysis (saponification) using NaOH or KOH will readily convert the ester to the corresponding carboxylate salt. Acid-catalyzed hydrolysis is also possible but is an equilibrium process.

  • Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

  • Amidation: The ester can be converted to an amide by heating with an amine, often requiring higher temperatures or the use of a catalyst.

Conclusion and Future Directions

This compound is a strategically designed chemical intermediate with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a well-understood and scalable process, though requiring careful control of regioselectivity. The molecule's reactivity is characterized by the distinct and predictable behavior of its aromatic, ketone, and ester functionalities. The electronic properties conferred by the halogen substituents provide a nuanced reactivity profile that can be exploited for targeted chemical modifications. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic programs, paving the way for the discovery of new chemical entities with desired properties.

References

  • U.S. Patent No. 5,786,515. (1998). Synthesis of α-chloro or fluoro ketones. Google Patents.
  • Olah, G. A., & Yamato, T. (1986). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Journal of Organic Chemistry, 51(15), 2829–2832.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 8-chlorooctanoate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Storage and Handling of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule and Its Significance

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate is a sophisticated chemical intermediate, pivotal in the landscape of modern drug discovery and development. Its structure, featuring a halogenated phenyl ketone linked to a long-chain ethyl ester, presents a unique combination of reactive sites and physicochemical properties. This makes it a valuable precursor for synthesizing a range of biologically active molecules, particularly those targeting complex biological pathways. The presence of the 2-chloro-4-fluorophenyl group is a common motif in medicinal chemistry, often incorporated to enhance metabolic stability or modulate receptor binding affinity.[1]

Given its role as a high-value intermediate, ensuring the chemical integrity and stability of this compound from procurement to application is paramount. Degradation not only results in economic loss but, more critically, can introduce impurities that may compromise experimental outcomes, lead to downstream synthesis failures, or introduce unforeseen toxicological profiles in drug candidates.

This guide provides a comprehensive framework for the appropriate storage and handling of this compound. The protocols herein are derived from an analysis of its constituent functional groups—the ethyl ester, the aryl ketone, and the halogenated aromatic ring—and are supported by data from structurally analogous compounds. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to maintain the compound's purity and ensure safe laboratory practices.

Physicochemical Property Value / Information Rationale / Source Analogy
Molecular Formula C₁₆H₁₉ClFO₃Calculated from structure.
Molecular Weight 316.77 g/mol Calculated from structure.
Appearance Likely an oil or low-melting solidBased on long alkyl chain and substituted phenyl ring.
Boiling Point > 250 °C (Estimated)Analogy with Ethyl 8-chlorooctanoate (251.5 °C).[2]
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF). Insoluble in water.General property of esters and aryl ketones.
Purity Typically >97%Standard for research-grade chemical intermediates.[3]

Hazard Identification and Proactive Risk Assessment

  • Oral Toxicity : A structurally similar compound, Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate, is classified as "Harmful if swallowed" (H302).[3] It is prudent to assume a similar or greater level of toxicity for the target compound. Ingestion may lead to systemic effects, and immediate medical attention should be sought if this occurs.[4]

  • Skin and Eye Irritation : Halogenated aromatic compounds and esters can act as irritants. Prolonged or repeated skin contact may cause dermatitis. Direct eye contact is likely to cause irritation or damage.[4][5]

  • Inhalation : While the compound is expected to have low vapor pressure, heating or aerosolization could generate vapors or mists.[2] Inhalation may cause respiratory tract irritation.[6]

  • Combustion Hazards : The compound is combustible.[7] In the event of a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HCl, HF) may be generated.[8]

Based on this assessment, all handling procedures must be designed to minimize direct contact, ingestion, and inhalation.

Long-Term Storage: Preserving Chemical Integrity

The primary degradation pathways for this molecule are hydrolysis of the ester and potential reactions involving the ketone. The storage protocol is designed to mitigate these risks.

Recommended Storage Conditions:

  • Temperature: Store in a refrigerator at 2-8 °C .

    • Causality: Lower temperatures significantly reduce the rate of chemical degradation, particularly the acid- or base-catalyzed hydrolysis of the ethyl ester. While some esters are stable at room temperature for short periods, long-term storage benefits from refrigeration.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen ).

    • Causality: An inert atmosphere displaces atmospheric moisture, which is the primary reactant for hydrolysis. It also prevents potential slow oxidation reactions that could occur over extended periods.

  • Container: Store in a tightly sealed, amber glass vial or bottle.

    • Causality: Amber glass protects the compound from potential light-induced degradation. A secure, tight-fitting cap is essential to maintain the inert atmosphere and prevent moisture ingress.[6]

  • Location: Store in a designated, well-ventilated, and secured chemical storage area away from incompatible materials.[8]

The following diagram outlines the decision-making process for appropriate storage.

start Compound Received check_container Is container intact and properly sealed? start->check_container transfer Transfer to amber glass vial under Argon if necessary check_container->transfer No log_entry Log compound in inventory system check_container->log_entry Yes transfer->log_entry storage_location Select Storage Location log_entry->storage_location refrigerator Designated Flammable-Safe Refrigerator (2-8 °C) storage_location->refrigerator check_incompatibles Are incompatible materials stored nearby? refrigerator->check_incompatibles relocate Relocate to a segregated area check_incompatibles->relocate Yes final_storage Final Storage Location Confirmed check_incompatibles->final_storage No relocate->final_storage

Caption: Decision workflow for receiving and storing the compound.

Safe Handling and Experimental Use Protocol

Adherence to a strict handling protocol is essential to ensure user safety and prevent contamination of the material.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Primary Engineering Control: All manipulations of the compound, including weighing, transferring, and dissolution, must be performed inside a certified chemical fume hood.[4][10]

    • Causality: A fume hood provides critical protection against inhalation of any aerosols or vapors and contains potential spills.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.[6]

    • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[6]

    • Body Protection: A flame-retardant laboratory coat.[6]

4.2. Step-by-Step Handling Procedure

  • Preparation: Before retrieving the compound, ensure the fume hood is operational, the work area is clean, and all necessary equipment (spatulas, glassware, solvents, waste containers) is within reach.

  • Equilibration: Remove the sealed container from the refrigerator and allow it to equilibrate to room temperature for at least 20-30 minutes before opening.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold compound, which would introduce water and compromise its stability.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood or in a balance enclosure.

    • Use clean, dedicated spatulas for transferring the material. Avoid generating dust or aerosols.

    • Promptly and securely reseal the main container after extracting the desired amount. If the container was stored under an inert atmosphere, briefly flush the headspace with argon or nitrogen before resealing.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound.

    • If necessary, gentle warming or sonication can be used to aid dissolution, but this should be done with caution in a closed system to avoid solvent loss.

The following diagram illustrates the standard workflow for handling the compound during an experiment.

start Retrieve from Storage equilibrate Equilibrate to Room Temp (Sealed) start->equilibrate fume_hood Move to Chemical Fume Hood equilibrate->fume_hood don_ppe Don Appropriate PPE fume_hood->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Use in Reaction/Assay dissolve->reaction cleanup Decontaminate & Clean Glassware reaction->cleanup waste Dispose of Waste Properly cleanup->waste end End of Workflow waste->end

Caption: Experimental workflow for safe handling.

Spill Management and Waste Disposal

Accidents can happen, and a prepared response is critical for safety.

  • Spill Response:

    • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

    • Contain: For small liquid spills, cover with an inert absorbent material like vermiculite or sand.[7]

    • Neutralize (if applicable): While not strictly necessary for this compound, having a spill kit with a mild neutralizing agent is good practice.

    • Collect: Carefully scoop the absorbed material into a labeled, sealable waste container using non-sparking tools.[5][10]

    • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal:

    • All waste containing the compound (un-used material, contaminated absorbents, empty containers) must be disposed of as hazardous chemical waste.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[8] Do not pour down the drain.

Chemical Stability and Incompatibility

Understanding the chemical reactivity of this compound is key to preventing unintended reactions.

  • Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would cleave it into the corresponding carboxylic acid and ethanol. This is the primary reason to avoid contact with strong acids, bases, and moisture.[5]

  • Reactivity of the Ketone: The ketone group can undergo various reactions. The alpha-hydrogens (on the carbon adjacent to the carbonyl) are acidic and can be removed by strong bases, leading to enolate formation and potential side reactions.[11][12]

  • Incompatible Materials:

    • Strong Oxidizing Agents: May react violently and should be avoided.[13]

    • Strong Acids and Bases: Will catalyze the hydrolysis of the ester and may cause other unpredictable decomposition.[4][5]

    • Strong Reducing Agents: Can reduce the ketone functionality.[4]

compound Target Compound hydrolysis Hydrolysis compound->hydrolysis oxidation Oxidation compound->oxidation acid_product Carboxylic Acid + Ethanol hydrolysis->acid_product strong_base Strong Bases strong_base->hydrolysis Catalyzes strong_acid Strong Acids strong_acid->hydrolysis Catalyzes oxidizers Oxidizing Agents oxidizers->oxidation Causes

Caption: Key chemical stability and incompatibility relationships.

Conclusion

This compound is a valuable yet sensitive chemical intermediate. Its stability and the safety of laboratory personnel depend on a thorough understanding of its potential hazards and reactivity. By implementing the rigorous storage and handling protocols outlined in this guide—including refrigerated storage under an inert atmosphere, consistent use of engineering controls and PPE, and awareness of chemical incompatibilities—researchers can ensure the compound's integrity throughout its lifecycle and maintain a safe and productive research environment.

References

  • LookChem. Ethyl 8-chlorooctanoate. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: ethyl chloroacetate. [Link]

  • Wikipedia. NLX-204. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11344782, Ethyl 8-chlorooctanoate. [Link]

  • Gebauer Company. SAFETY DATA SHEET (SDS) - Gebauer's Ethyl Chloride. [Link]

  • ChemSynthesis. ethyl 8-chloro-6-oxooctanoate. [Link]

  • PubMed. The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. [Link]

  • Chemistry LibreTexts. 17.3: Halogenation of Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information. 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Loba Chemie. ETHYL CHLOROACETATE FOR SYNTHESIS MSDS. [Link]

  • Oxford Academic. Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. [Link]

  • MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

  • YouTube. Alpha Halogenation of Ketones. [Link]

  • National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • PrepChem.com. Synthesis of ethyl 4-chloro-2-fluorophenylaminocarbonylaminoacetate. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Cheméo. Chemical Properties of 2-Chloroethyl butanoate. [Link]

  • ASABE ELibrary. TWO-YEAR STORAGE STUDY WITH METHYL AND ETHYL ESTERS OF RAPESEED. [Link]

  • Google Patents.
  • Iris Biotech GmbH. Safety Data Sheet - Halo-PEG(2)-Suc. [Link]

  • National Center for Biotechnology Information. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. [Link]

  • Taylor & Francis Online. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. [Link]

  • ResearchGate. Stability profile of flavour-active ester compounds in ale and lager beer during storage. [Link]

  • WOU. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

Sources

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate mechanism of action

[1][2]

Executive Summary & Core Identity

This compound is a functionalized aryl-keto-ester building block used primarily in the synthesis of small-molecule therapeutics.[1][2] It serves as a critical intermediate for introducing a lipophilic 2-chloro-4-fluorophenyl "cap" group connected via a flexible 8-oxooctanoyl linker.

This scaffold is highly relevant in the development of:

  • Histone Deacetylase (HDAC) Inhibitors : Where the phenyl group acts as the surface-recognition cap and the octanoyl chain mimics the lysine substrate channel.

  • PPAR Agonists (Peroxisome Proliferator-Activated Receptors) : The keto-acid motif mimics endogenous fatty acids, allowing modulation of lipid metabolism.

  • PROTAC Linkers : As a hydrophobic linker segment to connect E3 ligase ligands to target proteins.

PropertySpecification
CAS Number 951886-31-0
Molecular Formula C₁₆H₂₀ClFO₃
Molecular Weight 314.78 g/mol
IUPAC Name This compound
Key Functional Groups Aryl Ketone (C=O), Ethyl Ester (COOEt), Halogenated Phenyl (Cl, F)
Primary Reactivity Nucleophilic attack at carbonyls, Hydrolysis, Reductive amination

Mechanism of Action: Chemical & Biological

While the molecule itself is a chemical intermediate, its "Mechanism of Action" in a drug development context refers to its synthetic utility (how it builds drugs) and the pharmacological properties it imparts to the final active pharmaceutical ingredient (API).

Synthetic Mechanism (Chemical Reactivity)

The molecule acts as a bifunctional electrophile :

  • C8-Ketone : Susceptible to reduction (to alcohol/methylene) or reductive amination. This allows tuning of the linker's polarity and rigidity.

  • C1-Ester : Acts as a "masked" carboxylic acid. It can be hydrolyzed to the free acid (zinc-binding group precursor) or converted into a hydroxamic acid (classic HDAC pharmacophore).

Biological Mechanism (Pharmacophore Induction)

The 2-chloro-4-fluorophenyl moiety is a "privileged structure" in medicinal chemistry.

  • Metabolic Stability : The fluorine at the para-position blocks metabolic oxidation (P450 metabolism), significantly extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity & Binding : The ortho-chlorine atom introduces steric bulk, forcing the phenyl ring into a specific conformation (often twisting out of plane), which can enhance selectivity for hydrophobic pockets in enzymes like HDACs or receptors like PPARα/γ .

Pathway Visualization

The following diagram illustrates the transformation of this intermediate into potential bioactive classes (HDAC Inhibitors and PPAR Agonists).

MoA_PathwayIntermediateEthyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate(Precursor)HydrolysisHydrolysis(LiOH/THF)Intermediate->HydrolysisStep 1Reaction_HydroxHydroxaminolysis(NH2OH)Intermediate->Reaction_HydroxDirect ConversionReductionKetone Reduction(NaBH4 or Wolff-Kishner)Intermediate->ReductionModificationAcidFree Acid Derivative(PPAR Agonist Motif)Hydrolysis->AcidActive MetaboliteHDACiHydroxamic Acid(HDAC Inhibitor)Reaction_Hydrox->HDACiZinc BindingLinkerReduced Linker Analog(High Lipophilicity)Reduction->LinkerScaffold Opt.PPAR Activation\n(Lipid Metabolism)PPAR Activation(Lipid Metabolism)Acid->PPAR Activation\n(Lipid Metabolism)Epigenetic Modulation\n(Chromatin Remodeling)Epigenetic Modulation(Chromatin Remodeling)HDACi->Epigenetic Modulation\n(Chromatin Remodeling)

Figure 1: Synthetic divergence of this compound into bioactive pharmacophores.

Experimental Protocols

These protocols describe the standard validation and utilization workflows for this intermediate.

Protocol A: Quality Control & Identification

Before use in synthesis, the identity of the intermediate must be verified, particularly the position of the halogens.

  • Technique : ¹H-NMR Spectroscopy (400 MHz, CDCl₃).

  • Expected Signals :

    • Aryl Protons : Multiplets in the region of δ 7.0–7.6 ppm. The splitting pattern must confirm the 1,2,4-substitution (d, dd).

    • Ethyl Ester : Quartet at δ 4.12 (2H), Triplet at δ 1.25 (3H).

    • Linker : Triplet at δ 2.90 (2H, α-to-ketone), Triplet at δ 2.30 (2H, α-to-ester), Multiplet δ 1.3–1.8 (8H, internal chain).

  • Criterion : Purity >97% by HPLC (254 nm).

Protocol B: Hydrolysis to 8-(2-chloro-4-fluorophenyl)-8-oxooctanoic Acid

This step activates the ester for coupling or biological testing (as a fatty acid mimetic).

  • Dissolution : Dissolve 1.0 eq (314 mg, 1 mmol) of this compound in 5 mL THF/MeOH (1:1).

  • Saponification : Add 2.0 eq of LiOH (2M aqueous solution) dropwise at 0°C.

  • Reaction : Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup : Acidify to pH 2–3 with 1M HCl. Extract with Ethyl Acetate (3x 10 mL).

  • Purification : Dry over Na₂SO₄, concentrate. Recrystallize from Hexane/Ether.

  • Yield Target : >90% (White solid).

Protocol C: Friedel-Crafts Synthesis (Reverse Engineering)

If the intermediate is unavailable, it is synthesized via:

  • Reagents : 1-chloro-3-fluorobenzene + Ethyl suberoyl chloride (Ethyl 8-chloro-8-oxooctanoate).

  • Catalyst : AlCl₃ (Aluminum Chloride).

  • Conditions : DCM, 0°C to RT, 12h.

  • Note : The directing effect of the Chlorine (ortho/para) and Fluorine (ortho/para) must be controlled to achieve the 2-Cl, 4-F substitution pattern relative to the acyl group.

Comparative Data: Pharmacophore Analysis

The table below highlights why the 2-chloro-4-fluorophenyl tail is preferred over non-halogenated analogs in drug design.

Substituent PatternElectronic Effect (Hammett σ)Metabolic StabilityLipophilicity (LogP)Primary Application
Phenyl (Unsubstituted) NeutralLow (Rapid oxidation)ModerateGeneral Linker
4-Fluorophenyl Electron WithdrawingHigh (Blocks para-metabolism)HighMetabolic Stability
2-Chloro-4-fluorophenyl Dual Withdrawal + Steric Very High Very High Potency & Selectivity
4-Methoxyphenyl Electron DonatingLow (O-demethylation)ModerateProdrugs

References

  • PubChem Compound Summary . (2025). Ethyl 8-chlorooctanoate and related derivatives. National Center for Biotechnology Information. Link

  • Fluorochem . (2024).[1] Product Sheet: Ethyl 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoate and analogs. Link

  • BLDpharm . (2024). This compound Catalog Entry. Link

  • Journal of Medicinal Chemistry. (General Reference). Strategies for Phenyl Ring Bioisosteres in Drug Discovery.

Methodological & Application

Application Note: C4-Functionalized Dihydropyridine Synthesis via Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for utilizing Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate as a sterically demanding electrophile in the synthesis of C4-functionalized 1,4-dihydropyridines (1,4-DHPs).

Executive Summary

This compound is a specialized aryl-alkyl ketone building block. Unlike standard Hantzsch syntheses that utilize aldehydes to generate a C4-methine center, this substrate introduces a quaternary carbon at the C4 position. This reaction yields a 1,4-DHP scaffold bearing both a pharmacologically active aryl moiety (2-chloro-4-fluorophenyl) and a reactive ester tether (ethyl octanoate chain).

Key Application: Synthesis of DHP-Linker Conjugates (e.g., for PROTACs, antibody-drug conjugates, or surface immobilization) where the calcium-channel modulating core requires a flexible attachment point.

Scientific Principles & Mechanism

The Challenge of Ketone Substrates

The classical Hantzsch reaction typically involves the condensation of an aldehyde, two equivalents of a


-keto ester, and an ammonia source.
  • Aldehydes: Highly electrophilic; rapid formation of the benzylidene intermediate.

  • Ketones (Our Substrate): The carbonyl in this compound is sterically hindered by the ortho-chloro group and the long alkyl chain. It is significantly less electrophilic than benzaldehyde.

Strategic Solution: To force the condensation of this specific ketone, we employ a Lewis Acid-Catalyzed (Yb(OTf)₃) protocol under Microwave Irradiation . This overcomes the activation energy barrier required to form the sterically crowded C4 quaternary center.

Reaction Pathway

The synthesis proceeds via a modified 4-component coupling:

  • Knoevenagel Condensation: The ketone reacts with the first equivalent of

    
    -keto ester (e.g., Ethyl acetoacetate) to form an unstable tetrasubstituted alkene intermediate.
    
  • Michael Addition: The second equivalent of

    
    -keto ester (as an enamine formed with ammonium acetate) attacks the alkene.
    
  • Cyclization: Intramolecular ring closure and dehydration yield the 1,4-DHP.

HantzschPathway Substrate Ethyl 8-(2-chloro-4-fluorophenyl) -8-oxooctanoate (Ketone Electrophile) Inter1 Knoevenagel Intermediate (Sterically Crowded) Substrate->Inter1 Condensation Reagent1 Ethyl Acetoacetate (2 equiv) Reagent1->Inter1 Reagent2 NH4OAc (Ammonia Source) Product 4,4-Disubstituted 1,4-DHP (Ester Tethered) Reagent2->Product Catalyst Yb(OTf)3 (Lewis Acid) Catalyst->Inter1 Activation Inter1->Product Michael Addn + Cyclization

Figure 1: Mechanistic pathway for the incorporation of the aryl-keto ester into the DHP scaffold.

Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv)

  • 
    -Keto Ester:  Ethyl acetoacetate (2.2 equiv)
    
  • Nitrogen Source: Ammonium Acetate (1.5 equiv)

  • Catalyst: Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃] (10 mol%)

  • Solvent: Ethanol (Absolute) or TFE (2,2,2-Trifluoroethanol) for difficult substrates.

Step-by-Step Procedure (Microwave Assisted)
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve This compound (314 mg, 1.0 mmol) in Ethanol (3.0 mL).

  • Addition: Add Ethyl acetoacetate (286 mg, 2.2 mmol) and Ammonium Acetate (115 mg, 1.5 mmol).

  • Catalyst: Add Yb(OTf)₃ (62 mg, 0.1 mmol). Cap the vial and purge with nitrogen for 30 seconds.

  • Reaction: Place the vial in the microwave reactor.

    • Temperature: 100°C

    • Power: Dynamic (Max 150W)

    • Time: 20–30 minutes (Monitor by TLC/LC-MS).

    • Note: Conventional heating (Reflux) may require 12–24 hours and yield lower conversion due to steric hindrance.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (20 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organic layers with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue will likely contain unreacted ketone. Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Target: The DHP product is typically fluorescent under UV (365 nm) and less polar than the starting materials.

Expected Results & Data
ParameterValue / Observation
Appearance Yellow to Pale Orange Solid
Yield (Optimized) 55 – 65% (Microwave) vs. <30% (Thermal)
Rf (Hex:EtOAc 7:3) ~0.45 (Product) vs. ~0.60 (Ketone)
LC-MS (ESI+) [M+H]+ peak corresponding to MW ~537.2 Da
1H NMR Feature Disappearance of ketone triplet (

2.9); Appearance of DHP NH singlet (

~5-6 ppm).

Critical Analysis & Troubleshooting

Steric Hindrance at C4

The 2-chloro substituent on the phenyl ring creates significant steric bulk ("ortho effect"). Combined with the octanoate chain, this makes the initial nucleophilic attack difficult.

  • Troubleshooting: If conversion is low (<20%), switch solvent to Trifluoroethanol (TFE) . TFE stabilizes the polar transition state and activates the carbonyl via hydrogen bonding, often doubling yields for hindered ketones.

Side Reactions
  • Knoevenagel Arrest: The reaction may stall at the intermediate alkene (Ar-C(=C(COOEt)Me)-Alkyl).

    • Solution: Increase Ammonium Acetate to 3.0 equiv to drive the enamine formation and Michael addition.

  • Deacylation: Prolonged heating can lead to decarboxylation of the ester tail. Avoid temperatures >120°C.

Validation (Self-Check)

To confirm the formation of the 1,4-DHP ring vs. an open-chain intermediate:

  • UV-Vis: Look for the characteristic DHP absorption band around 330–360 nm .

  • NMR: The C4 position is quaternary, so there will be NO proton signal at the 4-position of the ring (unlike standard Hantzsch products which show a singlet at

    
     4.5-5.0). This is the definitive proof of structure.
    

References

  • Hantzsch Synthesis with Ketones

    • Source: Kumar, A., & Maurya, R. A. (2007). "Synthesis of polyhydroquinoline derivatives through unsymmetric Hantzsch reaction using organocatalysts." Tetrahedron, 63(9), 1946-1952.
    • Relevance: Establishes protocols for ketone reactivity in Hantzsch condens
  • Microwave Assisted Synthesis

    • Source: Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis.
    • Relevance: Validates the use of microwave irradiation to overcome steric barriers in heterocycle synthesis.
  • Lewis Acid Catalysis (Yb(OTf)3)

    • Source: Wang, L., et al. (2005). "Yb(OTf)3 catalyzed one-pot synthesis of polyhydroquinoline derivatives through Hantzsch reaction.
    • Relevance: Provides the specific c
  • Compound Data (Analogous Structures)

    • Source: PubChem Compound Summary for Ethyl 8-chloro-6-oxooctano
    • Relevance: Verifies the stability and handling of long-chain keto esters.

Application and Protocol for the Esterification of 8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Esterification in Complex Molecule Synthesis

The targeted esterification of complex molecules such as 8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acid is a critical transformation in medicinal chemistry and materials science. The resulting esters often exhibit altered pharmacokinetic properties, such as improved bioavailability and modified metabolic pathways, compared to the parent carboxylic acid. This application note provides a comprehensive guide to the reaction conditions and detailed protocols for the successful esterification of this specific substrate, focusing on the widely applicable and robust Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a step-by-step protocol for synthesis, workup, and purification.

Reaction Principle: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3][4] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side.[2][3][5] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[2][3][6]

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[1][5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2][6] Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[1][6]

For the substrate, 8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acid, the presence of the haloaryl and ketone functionalities does not typically interfere with the Fischer esterification. The carboxylic acid is the most reactive site for this transformation under acidic conditions.

Experimental Design and Rationale

Choice of Alcohol and Catalyst

The choice of alcohol will determine the resulting ester. For the purpose of this protocol, we will focus on the synthesis of the methyl and ethyl esters, using methanol and ethanol, respectively. These are common choices for modifying the properties of a lead compound in drug discovery.

Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterification due to its strong acidity and dehydrating properties.[1][7] p-Toluenesulfonic acid (TsOH) is another excellent alternative, being a solid that is easier to handle.[1]

Reaction Conditions

To drive the equilibrium towards the ester, the alcohol is typically used as the solvent, ensuring a large molar excess.[8] The reaction is generally conducted at reflux temperature to increase the reaction rate.[4][5] The reaction time can vary from a few hours to overnight, and progress can be monitored by Thin Layer Chromatography (TLC).

Detailed Experimental Protocol: Synthesis of Methyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

This protocol details the synthesis of the methyl ester as an example. The procedure can be adapted for other simple primary or secondary alcohols.

Materials and Reagents
  • 8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~5 mol% for larger scales) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. To do this, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The product ester should have a higher Rf value than the starting carboxylic acid. Continue the reflux until the starting material is consumed (typically 4-8 hours).

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution may cause pressure buildup.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.[9]

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure mthis compound.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale
Substrate 8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acidThe carboxylic acid to be esterified.
Alcohol Methanol or Ethanol (large excess)Acts as both reactant and solvent to drive the equilibrium.[8]
Catalyst Concentrated H₂SO₄ or p-TsOH (catalytic amount)Protonates the carbonyl group, activating it for nucleophilic attack.[1][5]
Temperature RefluxIncreases the rate of reaction.
Reaction Time 4-8 hours (monitor by TLC)Ensures completion of the reaction.
Workup Neutralization with NaHCO₃, extraction with an organic solventRemoves the acid catalyst and isolates the ester product.[9][10]
Purification Flash column chromatographyRemoves unreacted starting material and any minor byproducts.

Visualization of the Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Carboxylic Acid in excess Alcohol add_catalyst Add H₂SO₄ (cat.) start->add_catalyst reflux Reflux (4-8h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool quench Quench with NaHCO₃ (aq) cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate (Rotovap) dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Ester chromatography->product

Sources

Technical Application Note: Characterization of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the analytical characterization of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate , a critical intermediate likely employed in the synthesis of pharmaceutical linkers (e.g., PROTACs) or specific enzyme inhibitors. The presence of the aryl ketone and the terminal ethyl ester necessitates a dual-focus analytical strategy: confirming the regiochemistry of the aromatic substitution and ensuring the integrity of the labile ester functionality.

Introduction & Physicochemical Profile

This molecule (C₁₆H₂₀ClFO₃) functions as a bifunctional building block. The 8-oxo (ketone) group provides a handle for reduction or reductive amination, while the ethyl ester serves as a protected carboxylic acid.

  • Molecular Weight: 314.78 g/mol

  • Appearance: Typically a viscous pale yellow oil or low-melting solid (depending on purity).

  • Solubility: Highly soluble in organic solvents (DCM, EtOAc, MeOH); poor solubility in water.

  • Key Stability Risk: Hydrolysis of the ethyl ester to the corresponding carboxylic acid under basic conditions; susceptibility of the ketone to reduction.

PropertyValue (Calculated)Analytical Relevance
Monoisotopic Mass 314.1085 DaHRMS target mass.
LogP ~4.2Requires high % organic modifier in HPLC.
Chromophore 2-Cl-4-F-acetophenone moietyUV

expected ~245-255 nm.

Method 1: Structural Elucidation (NMR Spectroscopy)

Objective: Unequivocal assignment of the aromatic substitution pattern (2-chloro-4-fluoro) to distinguish it from potential regioisomers (e.g., 2-chloro-5-fluoro) formed during Friedel-Crafts acylation.

Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ .

  • Instrument: 400 MHz or higher (500 MHz preferred for aromatic resolution).

  • Experiments: ¹H, ¹³C, ¹⁹F, COSY, HSQC.

Critical Spectral Features (Expected):

  • Aromatic Region (The "Fingerprint"):

    • The 2-chloro-4-fluoro substitution creates a specific splitting pattern.

    • H-3 (Proton between Cl and F): Expect a doublet of doublets (dd) at ~7.1–7.2 ppm. Coupling to F (large

      
       Hz) and H-5 (small meta coupling).
      
    • H-5 (Proton adjacent to F): Expect a multiplet (td or ddd) at ~7.0 ppm.

    • H-6 (Proton adjacent to Carbonyl): This proton is deshielded by the ketone. Expect a doublet of doublets (dd) at ~7.6–7.7 ppm. Note: If this shift is not downfield, the acylation may have occurred at the wrong position.

  • Aliphatic Chain:

    • Triplet (~2.9 ppm): The

      
       adjacent to the ketone (C7).
      
    • Triplet (~2.3 ppm): The

      
       adjacent to the ester (C2).
      
    • Multiplet (~1.7 ppm): The internal methylenes (C3, C6).

    • Broad signal (~1.3-1.4 ppm): The central methylenes (C4, C5).

  • Ethyl Ester:

    • Quartet (~4.12 ppm):

      
      .
      
    • Triplet (~1.25 ppm):

      
      .
      
  • ¹⁹F NMR:

    • Single peak expected around -105 to -110 ppm (relative to CFCl₃). The multiplicity (quartet/multiplet) confirms H-F coupling.

Method 2: Chromatographic Purity (HPLC-UV-MS)

Objective: Quantify purity and detect common impurities such as the hydrolyzed acid (Ethyl ester loss) or des-halo byproducts.

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (General). MS (ESI+).

Gradient Protocol:

Time (min)% Mobile Phase BEvent
0.040Equilibration
2.040Isocratic Hold
12.095Linear Gradient
15.095Wash
15.140Re-equilibration

Data Interpretation:

  • Main Peak: Elutes at high organic (approx. 8-10 min) due to lipophilicity.

  • Impurity Marker 1 (Hydrolyzed Acid): Expect a peak eluting earlier (more polar) than the main peak. Mass shift: [M+H]⁺ = 287 (Loss of 28 Da from Ethyl).

  • Impurity Marker 2 (Regioisomer): May appear as a shoulder or closely eluting peak. Requires careful integration.

Method 3: Mass Spectrometry (Isotopic Signature)

Objective: Confirm the presence of Chlorine.

Analysis:

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Mass: 315.1 (for

    
    Cl).
    
  • Isotope Pattern:

    • Chlorine possesses two stable isotopes:

      
      Cl (75%) and 
      
      
      
      Cl (25%).
    • Look for: A distinct M+2 peak at 317.1 with approximately 33% intensity of the base peak.

    • Absence of this 3:1 pattern indicates loss of Chlorine (dehalogenation).

Workflow Visualization

The following diagram illustrates the logical flow for releasing a batch of this intermediate, linking synthesis to analytical validation.

CharacterizationWorkflow Start Crude Synthesis Product (Friedel-Crafts Acylation) TLC TLC Screening (Quick Purity Check) Start->TLC Purification Flash Chromatography (Silica Gel, Hex/EtOAc) TLC->Purification Analytical Analytical Characterization Purification->Analytical NMR 1H & 19F NMR (Regiochemistry Check) Analytical->NMR HPLC HPLC-MS (Purity > 97% & Cl Pattern) Analytical->HPLC Decision Pass QC Criteria? NMR->Decision Structure Confirmed HPLC->Decision Purity > 97% Release Release for Next Step (e.g., Ketone Reduction) Decision->Release Yes Reprocess Repurify / Recrystallize Decision->Reprocess No Reprocess->Purification

Caption: QC workflow for this compound characterization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Reference for IR carbonyl shifts: Ester vs Ketone).
  • Agilent Technologies. (2023). LC/MS Method Development Guide for Pharmaceutical Impurities. Retrieved from (General protocol for reverse-phase gradient optimization).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Friedel-Crafts regioselectivity).

Application Notes & Protocols: Strategic Use of Lewis Acids in the Synthesis of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the synthesis of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate, a key intermediate in pharmaceutical manufacturing. The core of this synthesis is a Friedel-Crafts acylation reaction, the success of which is critically dependent on the strategic selection and application of a Lewis acid catalyst. These notes elucidate the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and present a comparative analysis of various Lewis acids to guide process optimization and troubleshooting.

Part 1: The Core Chemistry: Lewis Acid-Catalyzed Friedel-Crafts Acylation

The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl 8-chloro-8-oxooctanoate (suberoyl chloride monoethyl ester).[1] This reaction is a classic example of electrophilic aromatic substitution, where a Lewis acid is indispensable for activating the acylating agent.[2][3]

The Reaction Mechanism: A Stepwise Dissection

The Friedel-Crafts acylation proceeds through a well-defined, multi-step mechanism.[3] The Lewis acid, typically aluminum chloride (AlCl₃), functions as a potent electrophile activator.

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl chloride (ethyl 8-chloro-8-oxooctanoate) to form a highly electrophilic and resonance-stabilized acylium ion.[2][4][5] This is the rate-determining step and the heart of the catalyst's function. The Lewis acid polarizes the carbon-chlorine bond of the acyl chloride, facilitating its cleavage.[2]

  • Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-3-fluorobenzene acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[3][7]

However, a crucial distinction from many other catalytic reactions is that the ketone product is itself a Lewis base and forms a stable complex with the strong Lewis acid catalyst.[7] This complexation deactivates the catalyst, meaning that stoichiometric or even slightly excess quantities of the Lewis acid are generally required for the reaction to proceed to completion.[7][8] The desired ketone is liberated from this complex during the final aqueous workup.

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride Ethyl 8-chloro- 8-oxooctanoate AcyliumIon Resonance-Stabilized Acylium Ion AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Arene 1-chloro-3-fluorobenzene SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ HCl HCl SigmaComplex->HCl - H⁺ LewisAcid_regen AlCl₃ SigmaComplex->LewisAcid_regen Regenerates AlCl₃ FinalProduct Ethyl 8-(2-chloro-4-fluorophenyl) -8-oxooctanoate ProductComplex->FinalProduct Aqueous Workup (H₂O)

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.
Comparative Analysis of Common Lewis Acids

While aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for this transformation, other options exist. The choice of catalyst can significantly impact yield, selectivity, cost, and operational safety.

Lewis Acid CatalystRelative StrengthTypical StoichiometryKey AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃) Very Strong1.0 - 1.5 equivalentsHigh reactivity, cost-effective, widely available.Highly hygroscopic, vigorous reaction with water, can cause charring with sensitive substrates, generates significant aqueous waste.[2][8]
Iron(III) Chloride (FeCl₃) Strong1.0 - 1.5 equivalentsLess reactive and milder than AlCl₃, can be more selective, lower cost.[5]Often provides lower yields than AlCl₃, can be less efficient for deactivated rings.
Zinc Chloride (ZnCl₂) ModerateCatalytic to StoichiometricMilder conditions, useful for activated aromatic rings.[7]Generally ineffective for deactivated or moderately activated rings like 1-chloro-3-fluorobenzene.
Scandium Triflate (Sc(OTf)₃) StrongCatalytic (0.01-0.1 eq)Can be used in catalytic amounts, often water-tolerant, reusable.[9]Very high cost, may not be effective for all substrates.[9]
Triflic Acid (TfOH) Brønsted/Lewis AcidCatalytic to StoichiometricCan act as a strong promoter, sometimes in combination with other Lewis acids.[10]Highly corrosive, requires careful handling.

For the synthesis of this compound from the moderately deactivated 1-chloro-3-fluorobenzene, Aluminum Chloride (AlCl₃) remains the industry standard due to its high reactivity, which is necessary to drive the reaction to completion at a reasonable rate.

Part 2: Synthesis Protocol and Experimental Workflow

This section provides a robust, step-by-step protocol for the synthesis of this compound using aluminum chloride as the Lewis acid catalyst.

Materials and Equipment
  • Reagents: 1-chloro-3-fluorobenzene, Ethyl 8-chloro-8-oxooctanoate, Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane (DCM), Hydrochloric Acid (1M and concentrated), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, addition funnel, magnetic stirrer, ice-water bath, reflux condenser (with drying tube), rotary evaporator, separatory funnel, standard laboratory glassware.

Safety Precaution: Anhydrous AlCl₃ reacts violently with water. All glassware must be thoroughly oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8] The reaction generates HCl gas; perform in a well-ventilated fume hood.

Step-by-Step Experimental Protocol
  • Reaction Setup:

    • In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).

    • Cool the solvent to 0-5 °C using an ice-water bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the stirred DCM. The addition is exothermic. Ensure the temperature remains below 10 °C. A suspension will form.[1]

  • Addition of Acylating Agent:

    • Dissolve Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in anhydrous DCM in the addition funnel.

    • Add this solution dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature at 0-5 °C.[1]

    • Rinse the addition funnel with a small amount of anhydrous DCM and add it to the reaction flask.

    • Stir the resulting mixture at 0-5 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate:

    • Dissolve 1-chloro-3-fluorobenzene (1.1 equivalents) in anhydrous DCM and add it to the addition funnel.

    • Add the substrate dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Reaction Quench and Workup:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of 1M HCl. This step is highly exothermic and will release HCl gas.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

    • The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Workflow Setup 1. Reaction Setup - Dry Glassware - Add Anhydrous DCM - Cool to 0-5 °C - Add AlCl₃ AddAcyl 2. Add Acylating Agent - Ethyl 8-chloro-8-oxooctanoate in DCM - Dropwise at 0-5 °C Setup->AddAcyl Stir1 3. Stir for 30 min at 0-5 °C AddAcyl->Stir1 AddArene 4. Add Aromatic Substrate - 1-chloro-3-fluorobenzene in DCM - Dropwise at 0-5 °C Stir1->AddArene Stir2 5. Reaction - Stir at RT for 2-4h - Monitor by TLC/LC-MS AddArene->Stir2 Quench 6. Quench - Cool to 0 °C - Add Ice & 1M HCl Stir2->Quench Workup 7. Workup - Separate Layers - Extract with DCM - Wash (HCl, H₂O, NaHCO₃, Brine) Quench->Workup Purify 8. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography or Distillation Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Process Optimization and Troubleshooting

Optimizing the Friedel-Crafts acylation is key to achieving high yields and purity on a scalable basis.

Key Optimization Parameters
  • Catalyst Stoichiometry: While at least one equivalent of AlCl₃ is needed, using a slight excess (1.1-1.3 eq.) can compensate for any deactivation by trace moisture and drive the reaction to completion.[8] However, excessive amounts can lead to side reactions and increase waste.

  • Temperature Control: Maintaining a low temperature (0-10 °C) during the addition of reagents is critical to prevent side reactions and potential charring of the starting material. Running the reaction at slightly elevated temperatures (e.g., 40 °C, reflux in DCM) after the initial addition may increase the reaction rate but should be explored cautiously.

  • Solvent Choice: Dichloromethane (DCM) is a common choice. Other non-polar, aprotic solvents like 1,2-dichloroethane (DCE) or carbon disulfide (CS₂) can also be used. Solvent choice can influence solubility and reaction temperature.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion. Extending the reaction time unnecessarily can lead to the formation of degradation products.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Lewis acid (hydrolyzed).[8]2. Substrate is too deactivated.3. Insufficient catalyst loading.1. Use a fresh, unopened container of anhydrous AlCl₃. Ensure all equipment and reagents are scrupulously dry.2. While 1-chloro-3-fluorobenzene should react, consider a stronger Lewis acid or higher temperature if yield is poor.3. Increase AlCl₃ loading to 1.2-1.5 equivalents.
Formation of Isomers The directing effects of -Cl and -F can lead to minor isomeric products.Purification by column chromatography or fractional distillation is essential to isolate the desired 2-chloro-4-fluoro isomer.
Dark/Polymeric Byproducts 1. Reaction temperature too high.2. Localized "hot spots" during reagent addition.1. Maintain strict temperature control, especially during additions and quenching.2. Ensure efficient stirring and slow, dropwise addition of reagents.
Incomplete Reaction 1. Insufficient reaction time.2. Premature catalyst deactivation.1. Extend the reaction time at room temperature, monitoring by TLC/LC-MS.2. Confirm the quality and quantity of the AlCl₃ used.

References

  • Study.com. Friedel-Crafts Reactions | Alkylation & Acylation. [Link]

  • Quora. What is the function of AlCl3 in the Friedel-Crafts reaction?. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Quora. What is the role of AlCl3 in the Friedal Craft acylation reaction?. [Link]

  • NROChemistry. Friedel-Crafts Reactions. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Vedantu. What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE. [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • PubMed. Application of the Lewis acid-Lewis base bifunctional asymmetric catalysts to pharmaceutical syntheses: stereoselective chiral building block syntheses of human immunodeficiency virus (HIV) protease inhibitor and beta3-adenergic receptor agonist. [Link]

  • ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]

  • ACS GCI Pharmaceutical Roundtable. Lewis Acids. [Link]

  • ACS Publications. Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. [Link]

  • National Institutes of Health (NIH). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. [Link]

  • ACS Publications. Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. [Link]

  • ACS Publications. Optimization of the Friedel-Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. [Link]

  • Google Patents.
  • SIOC Journals. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

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Application Note: A Validated TLC Method for Real-Time Monitoring of the Friedel-Crafts Acylation Synthesis of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of substituted aryl ketones is a cornerstone of medicinal and process chemistry, often serving as a critical step in the development of novel pharmaceutical agents. Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate is a key intermediate whose purity and yield are paramount. The most common and efficient route to this compound is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction between an acylating agent and an aromatic ring catalyzed by a Lewis acid.[1] Monitoring the progress of this reaction is essential for optimizing reaction times, minimizing byproduct formation, and ensuring the complete consumption of starting materials.

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly efficient method for the qualitative monitoring of organic reactions.[2][3] Its simplicity allows for frequent, real-time checks of the reaction mixture, providing immediate insight into the appearance of the product and the disappearance of reactants. This application note presents a detailed, validated protocol for monitoring the synthesis of this compound using TLC. We will delve into the causality behind the selection of the stationary and mobile phases, provide step-by-step experimental procedures, and explain the interpretation of the resulting chromatograms.

The Underlying Chemistry: Friedel-Crafts Acylation

The synthesis proceeds via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl 8-chloro-8-oxooctanoate (the mono-ethyl ester acyl chloride of suberic acid).[1] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Mechanism Overview:

  • The Lewis acid catalyst (AlCl₃) coordinates with the acyl chloride, forming a highly electrophilic acylium ion.[4]

  • The electron-rich aromatic ring of 1-chloro-3-fluorobenzene attacks the acylium ion. The chloro and fluoro substituents are deactivating but ortho-, para-directing. The acylation is expected to occur primarily at the position para to the fluorine and ortho to the chlorine, driven by sterics and electronics.

  • A resonance-stabilized intermediate (sigma complex) is formed.

  • Deprotonation of the sigma complex restores aromaticity and yields the final aryl ketone product.

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic ring, thus preventing over-acylation or poly-substitution, which can be a significant issue in Friedel-Crafts alkylations.[5]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Product Formation SM2 Ethyl 8-chloro-8-oxooctanoate Acylium Acylium Ion (Electrophile) SM2->Acylium + AlCl₃ Cat AlCl₃ (Lewis Acid) Complex [AlCl₄]⁻ Acylium_ref Acylium Ion Acylium->Acylium_ref SM1 1-chloro-3-fluorobenzene Sigma Sigma Complex (Intermediate) SM1->Sigma + Acylium Ion Product Ethyl 8-(2-chloro-4-fluorophenyl) -8-oxooctanoate Sigma->Product - H⁺, - AlCl₃

Caption: Friedel-Crafts acylation reaction pathway.

Principles of TLC Separation for this Reaction

TLC separates compounds based on their differential affinity for the stationary phase and solubility in the mobile phase.[6] For this specific application, we use a polar stationary phase (silica gel) and a less polar mobile phase.

  • Stationary Phase: Silica gel is a polar adsorbent. Compounds with polar functional groups (like ketones, esters, and carboxylic acids) will interact more strongly with the silica gel via dipole-dipole interactions and hydrogen bonding, causing them to move more slowly up the plate (lower Retention Factor, Rf).

  • Mobile Phase (Eluent): A solvent or mixture of solvents that carries the sample up the plate. A more polar eluent will move all compounds further up the plate.[7]

Relative Polarity and Expected Rf Values:

  • 1-chloro-3-fluorobenzene (Starting Material 1): A non-polar aromatic halide. It will have very weak interactions with the silica gel and will be carried far up the plate by the eluent, resulting in a high Rf value .

  • Ethyl 8-chloro-8-oxooctanoate (Starting Material 2): Contains a polar ester group and a highly reactive acyl chloride. This molecule is significantly more polar than the aromatic starting material. It will have a low to moderate Rf value . Note: Acyl chlorides can react with trace moisture on the silica plate to form the corresponding carboxylic acid, which would appear as a spot with a very low Rf, often streaking from the baseline.

  • This compound (Product): Contains both a ketone and an ester group. It is a moderately polar compound. Its polarity is greater than the non-polar aromatic starting material. Therefore, its Rf value is expected to be lower than 1-chloro-3-fluorobenzene and distinct from the acylating agent .

The goal is to find a mobile phase composition that provides good separation between all three spots, ideally with the product Rf value between 0.3 and 0.5.

Validated TLC Monitoring Protocol

This protocol has been optimized for clear separation and reliable, reproducible results.

Materials and Reagents
ItemSpecificationPurpose
TLC Plates Merck, Silica gel 60 F254, aluminum-backedStationary phase with UV indicator
Mobile Phase Solvents Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade)Eluent components
Developing Chamber Glass tank with a tight-fitting lidTo hold eluent and saturate atmosphere
Spotting Capillaries Glass, ~1 µL volumeFor precise sample application
Visualization Reagents UV Lamp (254 nm), Iodine (crystals), p-Anisaldehyde stainTo visualize separated spots
Reaction Solvents Dichloromethane (DCM), an appropriate quenching agentFor sample preparation
Mobile Phase Optimization

The choice of mobile phase is the most critical parameter in TLC.[8] A mixture of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate) provides a tunable system to achieve optimal separation. A trial-and-error approach is recommended, starting with a common 1:1 mixture and adjusting as needed.[9]

Mobile Phase (Hexane:Ethyl Acetate)Observed OutcomeRecommendation
1:1 (v/v) All spots run too high on the plate (Rf > 0.8). Poor separation.Decrease eluent polarity.
9:1 (v/v) Good separation, but product Rf is slightly high (~0.6).Further decrease eluent polarity for ideal Rf.
15:1 (v/v) Optimal. Good separation between all components. Product Rf is ~0.4.Use this system.
20:1 (v/v) Product and starting material 2 spots are too close to the baseline (Rf < 0.2).Increase eluent polarity.

Optimized Mobile Phase: 15:1 Hexane:Ethyl Acetate (v/v)

Step-by-Step Experimental Workflow

Caption: Step-by-step workflow for TLC monitoring.

1. Chamber Preparation:

  • Pour the optimized 15:1 Hexane:Ethyl Acetate eluent into the developing chamber to a depth of ~0.5 cm.

  • Place a piece of filter paper inside, leaning against the wall, to aid in saturating the chamber atmosphere.[6] Seal the chamber and let it stand for 5-10 minutes.

2. Sample Preparation:

  • Standards: Prepare dilute solutions (~1 mg/mL) of each starting material (1-chloro-3-fluorobenzene and ethyl 8-chloro-8-oxooctanoate) in a volatile solvent like ethyl acetate.

  • Reaction Mixture: At desired time points (e.g., T=0, 30 min, 1 hr), carefully withdraw a small aliquot (~0.1 mL) of the reaction mixture. Quench it in a vial containing a small amount of water and ethyl acetate. Vortex, and use the top organic layer for spotting. This step is crucial to neutralize the Lewis acid catalyst which can interfere with the chromatography.

3. TLC Plate Spotting:

  • Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate.

  • Using a capillary tube, apply small, concentrated spots of the prepared samples onto the baseline, ensuring they are well-separated. A recommended spotting order is:

    • Lane 1: 1-chloro-3-fluorobenzene (SM1)

    • Lane 2: Ethyl 8-chloro-8-oxooctanoate (SM2)

    • Lane 3: Reaction Mixture (T=x)

    • Lane 4: Co-spot (Reaction Mixture + SM1 + SM2)

4. Development:

  • Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the eluent level.

  • Seal the chamber and allow the eluent to rise up the plate via capillary action.[2]

  • When the solvent front is ~0.5-1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

5. Visualization and Interpretation:

  • UV Light (Non-destructive): Allow the plate to dry completely. View it under a UV lamp at 254 nm.[10] The aromatic compounds will appear as dark purple spots against a glowing green background because they quench the plate's fluorescence.[11][12] Gently circle the spots with a pencil.

  • Staining (Destructive): For secondary confirmation, use a chemical stain.

    • p-Anisaldehyde Stain: Dip the plate in the stain, then gently heat with a heat gun. Different functional groups often produce distinct colors, aiding in identification.[13]

    • Iodine: Place the plate in a sealed chamber with a few iodine crystals. Most organic compounds will appear as temporary yellow-brown spots.[13]

Data Analysis & Expected Results

The Retention Factor (Rf) is a ratio calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table of Expected Results (15:1 Hexane:EtOAc):

CompoundExpected RfUV (254 nm)p-Anisaldehyde Color (post-heating)
1-chloro-3-fluorobenzene (SM1)~0.85Dark SpotFaint/No color
Ethyl 8-chloro-8-oxooctanoate (SM2)~0.20Dark SpotYellow/Brown
This compound (Product) ~0.40 Dark SpotPink/Red

Interpreting Reaction Progress:

  • T=0: You should see strong spots corresponding to SM1 and SM2.

  • As reaction proceeds: The intensity of the SM1 and SM2 spots will decrease, while a new spot will appear and intensify at an Rf of ~0.40.

  • Reaction Completion: The spots for the starting materials (especially the limiting reagent) will have completely disappeared, and the product spot will be at its maximum intensity.

Conclusion

This application note provides a robust and validated TLC method for monitoring the synthesis of this compound. By employing a silica gel 60 F254 plate with a 15:1 Hexane:Ethyl Acetate mobile phase , researchers can achieve clear and reproducible separation of starting materials and the desired product. Visualization under 254 nm UV light provides a quick, non-destructive check, with confirmation by p-anisaldehyde staining . This protocol serves as an essential tool for reaction optimization, enabling scientists to confidently determine reaction endpoints and ensure the quality of the synthesis.

References

  • Foley, J. P. (2020). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Millipore Sigma. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Khan Academy. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]

  • operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • Nichols, L. (2021). Visualizing a TLC plate. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting aldehyde and ketone by using thin layer chromatography.
  • Royal Society of Chemistry. (n.d.). CFBSA. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.

The primary and most effective method for synthesizing this molecule is the Friedel-Crafts acylation , a cornerstone of C-C bond formation in aromatic chemistry.[1][2] This guide focuses on a two-stage process: the preparation of the key acylating agent from suberic acid, followed by the Lewis acid-catalyzed acylation of 1-chloro-3-fluorobenzene.

Experimental Protocols & Workflow

Success in this synthesis hinges on meticulous execution and an understanding of the role of each component. The overall workflow is visualized below.

G cluster_0 Part 1: Acylating Agent Preparation cluster_1 Part 2: Friedel-Crafts Acylation A Suberic Acid B Monoesterification (Ethanol, H+) A->B C Monoethyl Suberate B->C D Acyl Chloride Formation (e.g., SOCl₂) C->D E Ethyl 8-chloro-8-oxooctanoate D->E H Reaction Mixture E->H F 1-Chloro-3-fluorobenzene F->H G Lewis Acid (AlCl₃) Dichloromethane (DCM) G->H I Aqueous Work-up (HCl, Ice) H->I J Purification (Chromatography/Distillation) I->J K Final Product J->K

Caption: Overall Synthesis Workflow

Protocol 1: Preparation of Ethyl 8-chloro-8-oxooctanoate

This crucial intermediate is prepared in two steps from suberic acid.

Step 1A: Synthesis of Monoethyl Suberate This reaction leverages the principles of Fischer esterification.[3] By using a large excess of the diacid relative to the alcohol, we can statistically favor the formation of the monoester.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend suberic acid (1.0 equiv.) in a minimal amount of a suitable solvent like toluene.

  • Esterification: Add ethanol (0.8-0.9 equiv.) and a catalytic amount of concentrated sulfuric acid (approx. 0.05 equiv.).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as titration of the remaining carboxylic acid.

  • Work-up: After cooling, the mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude monoethyl suberate.

Step 1B: Conversion to Ethyl 8-chloro-8-oxooctanoate The carboxylic acid moiety of the monoester is converted to an acyl chloride, a much more reactive electrophile for the Friedel-Crafts reaction.

  • Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add monoethyl suberate (1.0 equiv.).

  • Chlorination: Slowly add thionyl chloride (SOCl₂, approx. 1.5 equiv.) at room temperature. The reaction is typically performed neat or in an inert solvent like dichloromethane.

  • Reaction: Gently heat the mixture to 50-60°C for 2-3 hours until gas evolution ceases.[4]

  • Isolation: Remove excess thionyl chloride by distillation, followed by vacuum distillation of the residue to obtain pure Ethyl 8-chloro-8-oxooctanoate.[1]

Protocol 2: Friedel-Crafts Acylation
  • Setup: Charge a dry, inert-atmosphere (N₂ or Ar) reactor with anhydrous aluminum chloride (AlCl₃, 1.1-1.5 equiv.) and anhydrous dichloromethane (DCM). Cool the suspension to 0-5°C using an ice bath.

  • Acyl Chloride Addition: Dissolve Ethyl 8-chloro-8-oxooctanoate (1.0 equiv.) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension, maintaining the internal temperature below 10°C. Stir for an additional 30 minutes at 0-5°C.[1]

  • Aromatic Substrate Addition: Add 1-chloro-3-fluorobenzene (1.0-1.2 equiv.) dropwise, again keeping the temperature between 0-5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and then gently heat to reflux (approx. 40°C for DCM). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching (Critical Step): Once the reaction is complete, cool the mixture in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts. This process is highly exothermic.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[1]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield the final product.[1]

Troubleshooting Guide
Problem Potential Causes Recommended Solutions & Scientific Rationale
Low Yield 1. Moisture Contamination: AlCl₃ is extremely hygroscopic and is deactivated by water. 2. Sub-stoichiometric AlCl₃: The catalyst complexes with the product ketone, so slightly more than one equivalent is required.[2] 3. Deactivated Aromatic Ring: The -Cl and -F groups are electron-withdrawing, making the ring less nucleophilic and slowing the reaction.[5]1. Ensure Rigorous Anhydrous Conditions: Use oven-dried glassware, anhydrous grade solvents, and a fresh, high-purity bottle of AlCl₃. 2. Optimize Catalyst Loading: Increase AlCl₃ loading incrementally to 1.3-1.5 equivalents. This ensures enough free catalyst is available to activate the acyl chloride. 3. Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reflux time or slightly increasing the temperature (if using a higher-boiling solvent), while monitoring for degradation.
Reaction Stalls 1. Catalyst Deactivation: As above, moisture is the primary culprit. 2. Impure Reagents: Impurities in the acyl chloride or aromatic substrate can interfere with the catalyst.1. Strict Moisture Control: Handle AlCl₃ in a glovebox or under a strong inert gas flow. 2. Verify Reagent Purity: Ensure the Ethyl 8-chloro-8-oxooctanoate is pure and free of residual thionyl chloride or suberic acid. Purify the 1-chloro-3-fluorobenzene if necessary.
Impurity Formation 1. Regioisomer Formation: Friedel-Crafts acylation on a substituted benzene can produce isomers. The -Cl is an ortho, para-director, and -F is also an ortho, para-director. Acylation will be directed to positions ortho or para to these groups. The desired product results from acylation at the C2 position (ortho to -Cl, para to -F). Other isomers are possible. 2. Reaction with Solvent: At higher temperatures, the acylium ion can potentially react with the DCM solvent.1. Maintain Low Temperatures During Addition: Adding reagents at 0-5°C favors the thermodynamically more stable product and can improve regioselectivity. Careful control of reaction conditions is key. 2. Use an Alternative Solvent: If solvent-related impurities are suspected, consider using a less reactive solvent like carbon disulfide or nitrobenzene (use with extreme caution).
Difficult Work-up 1. Emulsion Formation: Aluminum salts formed during quenching can lead to stable emulsions during extraction. 2. Exothermic Quench: Uncontrolled addition of water/ice can cause a dangerous runaway reaction.1. Break Emulsions: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. Gentle swirling or filtration through Celite can also help. 2. Controlled Quenching: Ensure the reaction mixture is thoroughly cooled (<5°C) and add the quenching agent very slowly with vigorous stirring.
Frequently Asked Questions (FAQs)

Q1: What is the precise role of aluminum chloride (AlCl₃) in this reaction?

A: AlCl₃ is a Lewis acid that acts as the catalyst.[6] Its primary role is to coordinate with the chlorine atom of the acyl chloride (Ethyl 8-chloro-8-oxooctanoate). This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion. This acylium ion is the potent electrophile that is then attacked by the electron-rich aromatic ring.[7]

G cluster_0 Mechanism of Acylium Ion Formation Acyl_Chloride R-CO-Cl Complex R-C=O⁺-Al⁻Cl₄ Acyl_Chloride->Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion [ R-C≡O⁺ ↔ R-C⁺=O ] Complex->Acylium_Ion

Caption: Formation of the Acylium Ion Electrophile

Q2: Why is a stoichiometric amount of AlCl₃ required, rather than a catalytic amount?

A: The product of the reaction, an aryl ketone, is itself a Lewis base. The carbonyl oxygen of the ketone product will form a stable complex with AlCl₃. This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of AlCl₃ is needed to account for both the initial catalytic activation and the final product complexation. Using a slight excess (1.1-1.5 equivalents) ensures the reaction proceeds to completion.[2]

Q3: How do the chloro- and fluoro- substituents on the phenyl ring influence the reaction?

A: Both chlorine and fluorine are halogens, which have a dual electronic effect.

  • Inductive Effect: They are highly electronegative and pull electron density from the ring, making it less nucleophilic and thus deactivating it towards electrophilic aromatic substitution. This is why the reaction requires forcing conditions (reflux) compared to the acylation of benzene.[5]

  • Resonance Effect: They have lone pairs of electrons that can be donated to the ring, which directs incoming electrophiles to the ortho and para positions. In 1-chloro-3-fluorobenzene, the desired acylation occurs at the C2 position, which is ortho to the chlorine and para to the fluorine, representing a synergistic directing effect.

Q4: What are the most critical safety precautions for this synthesis?

A:

  • Anhydrous AlCl₃: Reacts violently with water. Handle in an inert atmosphere and avoid all contact with moisture.

  • Thionyl Chloride (SOCl₂): It is corrosive and toxic. It reacts with water to release HCl and SO₂ gas. Always handle it in a well-ventilated fume hood.

  • Exothermic Quench: The quenching of the AlCl₃ complex with water/ice is extremely exothermic and releases HCl gas.[1] This step must be performed slowly, with efficient cooling and stirring, and in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).

Q5: Can I use a different Lewis acid or a "greener" catalyst?

A: While AlCl₃ is the traditional and most common catalyst, other Lewis acids like FeCl₃, BF₃, or TiCl₄ can also be used, though they may require different reaction conditions and may be less effective for deactivated substrates.[7][8] Research into heterogeneous, reusable solid acid catalysts (e.g., zeolites, acid-functionalized resins) is ongoing to make Friedel-Crafts acylations more environmentally friendly by simplifying catalyst separation and recovery.[9] However, for this specific deactivated substrate, the high reactivity afforded by AlCl₃ is often necessary for achieving reasonable yields.

References
  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • CN102320968A - Preparation method for succinic acid monoethyl ester acyl chloride.
  • Friedel Crafts Reaction . IIT Kanpur. [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban . ResearchGate. [Link]

  • Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]

  • Ethyl 8-chlorooctanoate . PubChem, NIH. [Link]

  • Friedel-Crafts Acylation with Practice Problems . Chemistry Steps. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

  • docosanedioic acid . Organic Syntheses Procedure. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material . PubMed Central, NIH. [Link]

  • Intramolecular Friedel-Crafts Reactions . Master Organic Chemistry. [Link]

  • Friedel-Crafts Reactions . NROChemistry. [Link]

  • Preparation of Esters . Chemistry LibreTexts. [Link]

  • Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution . YouTube. [Link]

  • Acid to Ester - Common Conditions . Organic Chemistry Portal. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems . YouTube. [Link]

  • EAS Friedel Crafts Alkylation vs Acylation EAS vid 8 by Leah Fisch . YouTube. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction . BYJU'S. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products . PubMed Central, NIH. [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis . Beilstein Journals. [Link]

Sources

Technical Support Center: Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Molecule Identity: Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate Functional Classification: Aryl-Keto Ester (Intermediate)[1]

This guide addresses the stability profile of This compound , a critical intermediate often used in the synthesis of specialized enzyme inhibitors or lipid-modulating therapeutics.[1]

Unlike


-keto esters which are prone to spontaneous decarboxylation, this molecule features a remote ketone (C8)  separated from the ethyl ester (C1)  by a saturated hexamethylene chain. Consequently, its degradation profile is governed by two independent reactive centers:[1]
  • The Ester Terminus: Susceptible to acid/base-catalyzed hydrolysis.[2][3]

  • The Aryl-Ketone Terminus: Susceptible to Norrish Type I/II photocleavage and photoreduction.

Interactive Troubleshooting Guide (FAQ)

Symptom 1: Appearance of a new, polar peak (RRT < 1.[1]0) in RP-HPLC.

User Question: "I'm seeing a new peak eluting at 3.5 min (Main peak at 8.2 min) after leaving the sample in the autosampler overnight. What is it?"

Technical Diagnosis: This is the classic signature of Ester Hydrolysis .

  • The Degradant: 8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acid.[1]

  • The Cause: Your HPLC mobile phase likely contains water (e.g., Water/Acetonitrile gradient). If the sample diluent is not pH-buffered or contains residual acid/base, the ethyl ester hydrolyzes to the free carboxylic acid.

  • Why it elutes earlier: The free acid is significantly more polar (ionizable) than the ethyl ester parent, leading to reduced retention on C18 columns.

Corrective Action:

  • Immediate: Re-prepare samples in anhydrous acetonitrile or methanol (if short-term).

  • Systemic: Ensure autosampler temperature is set to 4°C. Adjust mobile phase pH to < 3.0 to suppress ionization of the acid impurity, pushing its retention time closer to the parent (though this only masks the separation, it doesn't stop the degradation).

Symptom 2: Loss of Assay with multiple small peaks appearing.

User Question: "My solid standard has lost 2% purity after one week on the benchtop. The peaks are small and scattered."

Technical Diagnosis: This indicates Photochemical Degradation (Norrish Reactions) .

  • The Mechanism: The 2-chloro-4-fluorophenyl ketone acts as a chromophore. Upon UV/Vis exposure (even ambient lab light), the carbonyl absorbs energy, entering an excited triplet state.[1]

  • The Outcome:

    • Intermolecular Hydrogen Abstraction: Leading to pinacolization (dimerization).

    • Norrish Type II Cleavage: Although less favored due to the chain length, internal twisting can allow

      
      -hydrogen abstraction, cleaving the alkyl chain.[1]
      

Corrective Action:

  • Protocol: All handling must occur under amber light or in amber glassware.

  • Storage: Store at -20°C in foil-wrapped vials.

Symptom 3: "Ghost" peaks when using Methanol as a solvent.

User Question: "I switched from Acetonitrile to Methanol for solubility, and now I see a peak slightly shifted from the main peak."

Technical Diagnosis: You are inducing Transesterification .

  • The Mechanism: In the presence of trace acid/base catalysts, the Ethyl ester exchanges with the Methyl solvent.

  • The Product: Mthis compound.[1]

Corrective Action:

  • Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions.[1] Use DMSO or Acetonitrile.

Visualizing the Degradation Pathways

The following diagram maps the causality of degradation, distinguishing between hydrolytic (moisture-driven) and photolytic (light-driven) pathways.

DegradationPathways Parent This compound (Parent Molecule) Hydrolysis Hydrolysis Pathway (Moisture + Acid/Base) Parent->Hydrolysis + H2O / H+ or OH- Photolysis Photolysis Pathway (UV/Vis Light) Parent->Photolysis hν (Light) Transester Transesterification (In MeOH/EtOH) Parent->Transester + ROH (Solvent) AcidProduct Degradant A: 8-(2-chloro-4-fluorophenyl)- 8-oxooctanoic acid (RRT < 1.0) Hydrolysis->AcidProduct Loss of Ethanol PhotoProduct Degradant B: Radical Dimers / Pinacols (Complex Mixture) Photolysis->PhotoProduct Radical Recombination MethylEster Degradant C: Methyl Ester Analog (RRT ~ 0.95) Transester->MethylEster Exchange of Alkoxy Group

Caption: Primary degradation pathways. Blue: Parent. Red: Hydrolytic (Critical). Yellow: Photolytic. Green: Solvent-induced.[1]

Validated Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

To validate analytical methods, induce degradation using these controlled conditions.

Stress ConditionReagent / ConditionDurationExpected DegradantMechanism
Acid Hydrolysis 0.1 N HCl, 60°C2–4 HoursFree Acid (High Yield)Protonation of carbonyl oxygen

Nucleophilic attack by water [1].[1]
Base Hydrolysis 0.1 N NaOH, Ambient< 30 MinsFree Acid (Rapid)Saponification (Irreversible) [2].[1]
Oxidation 3% H₂O₂, Ambient24 HoursN-Oxides (if applicable) or Alkyl oxidationRadical oxidation at

-methylene to ketone.[1]
Photolysis UV (365 nm) or Xenon24 HoursComplex MixNorrish Type I/II cleavage of aryl ketone [3].
Protocol B: Analytical Monitoring (LC-MS)

Objective: Distinguish the Parent Ester from the Acid Degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl absorption).

  • Mass Spec: Positive Mode (Parent [M+H]+); Negative Mode (Acid Degradant [M-H]-).

    • Note: The acid degradant ionizes poorly in positive mode; ensure Negative mode switching is enabled if quantifying the impurity [4].

Scientific Rationale & Causality

Why Hydrolysis is the Dominant Failure Mode

The ethyl ester linkage is thermodynamically unstable relative to the carboxylate salt in the presence of water and base. While the long alkyl chain (octanoate) provides some steric protection and lipophilicity (slowing down water access), the reaction is autocatalytic. As the ester hydrolyzes, it generates carboxylic acid, lowering the local pH and potentially catalyzing further hydrolysis of the remaining bulk material [5].

The "Beta-Keto" Misconception

Users often confuse this molecule with


-keto esters (like ethyl acetoacetate). In 

-keto esters, the ketone is at the C3 position, allowing for a 6-membered transition state that facilitates spontaneous decarboxylation.[1]
  • This Molecule: The ketone is at C8. The 6-carbon spacer prevents this cyclic transition state. Therefore, decarboxylation is NOT a primary degradation pathway under standard storage conditions.[1]

References

  • BenchChem. (2025).[4] Application Note: A Scalable Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Retrieved from

  • LibreTexts. (2022).[2] Hydrolysis of Esters - Chemistry LibreTexts. Retrieved from

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from

  • Chemistry Steps. (2023). Esters to Ketones - Reaction Mechanisms. Retrieved from

  • IJOER. (2024).[3] Kinetics of Ethyl Ester Production and Hydrolysis. Retrieved from

Sources

Technical Support Center: Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this compound. The primary focus of this guide is to address the critical issue of ester hydrolysis, providing in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Preventing Hydrolysis

Hydrolysis of the ethyl ester functional group in this compound is a primary concern that can lead to the formation of the corresponding carboxylic acid, thereby impacting reaction yields, purity, and biological activity. This section provides a problem-and-solution framework to address specific issues you may encounter.

Issue 1: Unexpectedly Low Yield of the Ester in Aqueous Work-up

Question: I am observing a significant loss of my product, this compound, during the aqueous work-up of my reaction. What could be the cause and how can I mitigate this?

Answer:

The loss of your product during aqueous work-up is likely due to hydrolysis of the ethyl ester, which can be catalyzed by either acidic or basic conditions.[1][2] The presence of even trace amounts of acid or base in your aqueous solution can significantly accelerate this degradation.

Root Causes and Solutions:

  • Residual Acid or Base from the Reaction: If your preceding reaction was conducted under acidic or basic conditions, incomplete neutralization can lead to a pH that is far from neutral in the work-up, promoting hydrolysis.

    • Solution: Ensure complete and careful neutralization of the reaction mixture before proceeding with the aqueous extraction. Use a pH meter or pH paper to adjust the pH of the aqueous phase to as close to 7.0 as possible. A buffered wash (e.g., with a phosphate buffer at pH 7) can also be beneficial.

  • Use of Strongly Acidic or Basic Wash Solutions: Washing with strong acids (e.g., HCl) or bases (e.g., NaOH) to remove impurities will invariably lead to some degree of ester hydrolysis.

    • Solution: Opt for milder wash solutions. For example, use a saturated sodium bicarbonate solution to neutralize acids and a dilute brine solution for general washing. Work quickly and at reduced temperatures (e.g., using an ice bath) to minimize the contact time between the ester and the aqueous phase.

  • Elevated Temperatures: Higher temperatures increase the rate of hydrolysis.[3][4][5]

    • Solution: Conduct all aqueous work-up steps at reduced temperatures. Pre-chill your wash solutions and perform extractions in an ice-water bath.

Issue 2: Formation of an Acidic Byproduct Detected by TLC or LC-MS

Question: My post-reaction analysis (TLC/LC-MS) shows a new, more polar spot/peak that I suspect is the carboxylic acid hydrolysis product. How can I confirm this and prevent its formation?

Answer:

The appearance of a more polar byproduct is a classic indicator of ester hydrolysis. The resulting carboxylic acid will have a lower Rf value on a normal-phase TLC plate and a different retention time in reverse-phase LC-MS compared to the parent ester.

Confirmation and Prevention Strategies:

  • Confirmation:

    • Co-spotting on TLC: If you have a standard of the corresponding carboxylic acid, co-spot it with your reaction mixture on a TLC plate. If the spots align, this confirms the identity of the byproduct.

    • LC-MS Analysis: The mass of the hydrolysis product will be 28.05 Da less than the parent ester (the mass of C2H4). Check your mass spectrometry data for a peak corresponding to this mass loss.

  • Prevention during Reaction:

    • Moisture Control: Ensure all solvents and reagents are scrupulously dried before use. The presence of water is a prerequisite for hydrolysis.[6] Using anhydrous solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the extent of hydrolysis.

    • pH Control: If your reaction conditions are not pH-sensitive, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any adventitious acid that could catalyze hydrolysis.

  • Prevention during Storage:

    • Storage Conditions: Store this compound in a tightly sealed container, preferably under an inert atmosphere, and at a low temperature (e.g., -20°C). Consider storing it over a desiccant to minimize exposure to moisture.[6][7]

Issue 3: Inconsistent Results in Biological Assays

Question: I am observing variability in the results of my biological assays using what I believe to be pure this compound. Could hydrolysis be a factor?

Answer:

Yes, hydrolysis can be a significant contributor to inconsistent biological assay results. The carboxylic acid hydrolysis product will have different physicochemical properties (e.g., polarity, charge) and may exhibit different biological activity, potency, or cell permeability compared to the parent ester.

Troubleshooting Assay Variability:

  • Purity Analysis of Stock Solutions: Before conducting biological assays, re-verify the purity of your compound, especially if it has been stored for a prolonged period or as a solution in a protic solvent. Use a sensitive analytical technique like LC-MS to quantify the percentage of the parent ester and its hydrolysis product.

  • Solvent for Stock Solutions: Avoid dissolving the compound in protic solvents (e.g., methanol, ethanol) for long-term storage, as this can facilitate hydrolysis. Opt for aprotic solvents like anhydrous DMSO or DMF. If an aqueous buffer is required for the assay, prepare the solution immediately before use.

  • pH of Assay Buffer: Be mindful of the pH of your assay buffer. If the buffer is acidic or basic, the rate of hydrolysis can be significant over the course of the experiment.

    • Solution: If possible, perform the assay at a neutral pH. If the assay requires a non-neutral pH, minimize the incubation time to reduce the extent of hydrolysis. Consider running a time-course experiment to assess the stability of the compound under your specific assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolysis for this ester?

A1: Ester hydrolysis can proceed through two primary mechanisms: acid-catalyzed and base-catalyzed (saponification).[1]

  • Acid-Catalyzed Hydrolysis: This is a reversible process where a proton source (like H₃O⁺) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8][9][10]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion (OH⁻) directly attacks the carbonyl carbon.[8][11] The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[11]

Q2: How does the 2-chloro-4-fluorophenyl group affect the stability of the ester?

A2: The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring will have an electronic effect on the ester group. These substituents will make the carbonyl carbon of the ester more electrophilic, potentially increasing its susceptibility to nucleophilic attack and subsequent hydrolysis.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize hydrolysis, the compound should be stored as a solid in a tightly sealed container at low temperature (e.g., -20°C) and under a dry, inert atmosphere (e.g., argon or nitrogen).[6][7] If storing in solution, use a dry, aprotic solvent like anhydrous DMSO or DMF and store at low temperatures.

Q4: Can I use enzymatic methods to control hydrolysis?

A4: While certain enzymes like lipases and esterases can catalyze ester hydrolysis, they can also be used in reverse to synthesize esters under specific conditions.[12][13] However, in the context of preventing unwanted degradation, the focus should be on avoiding conditions that favor enzymatic activity if such enzymes are present in your experimental system (e.g., in cell lysates or biological media).

Experimental Protocols

Protocol 1: Optimized Aqueous Work-up to Minimize Hydrolysis

This protocol provides a step-by-step method for the aqueous work-up of a reaction mixture containing this compound, designed to minimize hydrolysis.

Materials:

  • Reaction mixture in an organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution, pre-chilled to 4°C

  • Brine (saturated NaCl solution), pre-chilled to 4°C

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Ice-water bath

Procedure:

  • Cooling: Place the flask containing the reaction mixture in an ice-water bath to cool it to 0-5°C.

  • Neutralization: Slowly add the pre-chilled saturated NaHCO₃ solution to the reaction mixture with gentle swirling. Monitor the pH of the aqueous layer to ensure it is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel. If the layers do not separate well, add a small amount of brine.

  • Separation: Separate the organic layer.

  • Washing: Wash the organic layer with pre-chilled brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.

Data Presentation

Table 1: Factors Influencing the Rate of Ester Hydrolysis
FactorEffect on Hydrolysis RateRecommended Mitigation Strategy
pH Significantly increases under acidic (pH < 6) or basic (pH > 8) conditions.[14][15][16]Maintain a neutral pH (6.5-7.5) in all aqueous solutions. Use buffered solutions where appropriate.
Temperature Rate increases with increasing temperature.[3][4][5][17]Perform all manipulations, especially aqueous work-ups, at reduced temperatures (0-5°C).
Moisture Water is a reactant in the hydrolysis reaction.[6][7]Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere.
Catalysts Acids, bases, and certain enzymes (esterases, lipases) can catalyze hydrolysis.[1][12]Ensure complete neutralization of acidic or basic reagents. Be aware of potential enzymatic activity in biological systems.

Visualizations

Diagram 1: Hydrolysis Mechanisms

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Start Ester + H₃O⁺ A_Inter Protonated Ester A_Start->A_Inter Protonation A_Attack Tetrahedral Intermediate A_Inter->A_Attack + H₂O A_End Carboxylic Acid + Alcohol + H₃O⁺ A_Attack->A_End Proton Transfer & Elimination B_Start Ester + OH⁻ B_Attack Tetrahedral Intermediate B_Start->B_Attack Nucleophilic Attack B_Elim Carboxylic Acid + Alkoxide B_Attack->B_Elim Elimination B_End Carboxylate + Alcohol B_Elim->B_End Deprotonation

Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.

Diagram 2: Troubleshooting Flowchart for Product Loss

Troubleshooting_Hydrolysis Start Product Loss or Impurity Detected CheckPurity Confirm Impurity is Hydrolysis Product (LC-MS, TLC) Start->CheckPurity Source Identify Source of Hydrolysis CheckPurity->Source Reaction During Reaction Source->Reaction Reaction Workup During Work-up Source->Workup Work-up Storage During Storage Source->Storage Storage SolveReaction Use Anhydrous Solvents Control pH Lower Temperature Reaction->SolveReaction SolveWorkup Use Neutral Washes Work at Low Temperature Minimize Contact Time Workup->SolveWorkup SolveStorage Store at Low Temp Under Inert Gas Use Aprotic Solvents Storage->SolveStorage

Caption: Troubleshooting workflow for identifying and preventing hydrolysis.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Milliken. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Chemguide. Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • YouTube. (2019, January 15). Mechanism of ester hydrolysis. Retrieved from [Link]

  • Wikipedia. Ester hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • NIH. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Retrieved from [Link]

  • Semantic Scholar. Temperature dependence of ester hydrolysis in water. Retrieved from [Link]

  • ECHA. Ethyl octanoate - Registration Dossier. Retrieved from [Link]

  • ResearchGate. What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? Retrieved from [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Reddit. Help with mechanism of base catalysed hydrolysis of esters (saponification reaction). Retrieved from [Link]

  • YouTube. (2015, February 24). Base Catalyzed Ester Hydrolysis (Saponification). Retrieved from [Link]

  • ResearchGate. The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Retrieved from [Link]

  • Penn State. (2008, February 6). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved from [Link]

  • NIH. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Retrieved from [Link]

  • ResearchGate. Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. Retrieved from [Link]

  • NIH. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection. Retrieved from [Link]

  • PubMed. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

  • ResearchGate. Effect of pH of the reactants on the ester yield. Retrieved from [Link]

  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • ACS Publications. Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Retrieved from [Link]

  • ACS Publications. (2026, February 10). Data-Driven Discovery of a Novel Cutinase OryEst1 for Efficient Ester Synthesis under Aqueous Phase and Enhancement of Activity through Channel Engineering. Retrieved from [Link]

  • Scilit. Reversed Phase Liquid Chromatography of Phenacyl Esters of Some Natural Penicillins. Retrieved from [Link]

  • Filo. (2024, January 10). Condensed structural formula for ethyl octanoate. Balanced chemical equat... Retrieved from [Link]

  • J-STAGE. Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • Wikipedia. Ethyl octanoate. Retrieved from [Link]

  • Pearson+. (2023, September 25). The acid-catalyzed hydrolysis of an ester results in the formatio... Retrieved from [Link]

  • Quora. (2017, March 19). What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series? Retrieved from [Link]

  • PubMed. Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Retrieved from [Link]

  • PubMed. Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography. Retrieved from [Link]

  • Chemguide. Hydrolysis of esters. Retrieved from [Link]

  • NIH. Optimization of labile esters for esterase–assisted accumulation of nitroxides into cells: A model for in vivo EPR imaging. Retrieved from [Link]

  • Reddit. Most labile ester protecting group? Retrieved from [Link]

  • Google Patents. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • MDPI. Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. Retrieved from [Link]

  • PubChem. Ethyl 8-chlorooctanoate. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Temperature for Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate , a critical intermediate often used in the development of farnesyltransferase inhibitors and PROTAC linkers.

The synthesis typically involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl suberyl chloride (ethyl 8-chloro-8-oxooctanoate) mediated by Aluminum Chloride (


).

Because the aromatic ring is deactivated by two halogen atoms, temperature control is the single most critical variable. It dictates the balance between kinetic activation (overcoming the energy barrier) and thermodynamic stability (preventing ester cleavage or regioisomer formation).

Module 1: The Thermodynamics of Regioselectivity

Before troubleshooting, you must understand why temperature fails in this specific reaction.

The Reaction Landscape
  • Substrate: 1-chloro-3-fluorobenzene.

  • Electronic State: Deactivated (Inductive withdrawal by F and Cl) but Ortho/Para directing (Resonance donation).

  • Target Isomer: 2-chloro-4-fluorophenyl ketone (Substitution para to Fluorine).

  • Impurity Risk: 2-fluoro-4-chlorophenyl ketone (Substitution para to Chlorine).

Fluorine vs. Chlorine Directing Effects: Fluorine is a stronger resonance donor than Chlorine. Therefore, electrophilic attack is kinetically favored para to the Fluorine atom. However, because the ring is electron-poor, the reaction rate is slow at low temperatures.

Temperature Impact Matrix
Temperature ZoneKinetic StatusThermodynamic RiskOutcome

Frozen LowReaction stalls. Complex forms but does not rearrange to product.

Optimal LowHigh regioselectivity (para-F). Intact ethyl ester.

Accelerated ModerateFaster conversion. Risk of ortho-F attack (steric/electronic bleed).

Uncontrolled Critical Ester cleavage (loss of ethyl group), polymerization, tar formation.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I have <10% conversion after 4 hours at ."

Diagnosis: Kinetic Trapping. The combined electron-withdrawing nature of Chloro and Fluoro substituents significantly raises the activation energy required for the Friedel-Crafts mechanism.


 is sufficient for the exotherm of catalyst addition, but insufficient for the electrophilic substitution itself.

Solution:

  • Maintain

    
     during 
    
    
    
    addition
    to control the initial exotherm.
  • Ramp to Room Temperature (

    
    )  immediately after addition is complete.
    
  • Hold for 12--16 hours. The deactivated ring requires prolonged reaction times at moderate temperatures rather than short bursts of high heat.

Issue 2: "My LCMS shows a mass of -28 Da (Acid vs Ester)."

Diagnosis: Lewis Acid-Mediated Ester Cleavage.


 is a harsh Lewis acid. At elevated temperatures (

), it can coordinate with the ester oxygen of the octanoate tail, facilitating nucleophilic attack (often by chloride or trace moisture) that cleaves the ethyl group, resulting in the carboxylic acid byproduct.

Solution:

  • Strict Temperature Cap: Do not exceed

    
     (refluxing Dichloromethane is the limit). Avoid high-boiling solvents like 1,2-Dichloroethane (DCE) unless strictly monitored.
    
  • Quench Protocol: Pour the reaction mixture into ice-water/HCl, not the other way around. This prevents localized heating during the quench which can hydrolyze the ester.

Issue 3: "I see a significant isomeric impurity (approx. 15%)."

Diagnosis: Loss of Regiocontrol (Thermodynamic Equilibration). You are likely producing the 2-fluoro-4-chlorophenyl isomer. While Fluorine is the dominant director, high temperatures provide enough energy to overcome the slightly higher barrier for attack para to the Chlorine.

Solution:

  • Lower Reaction Temperature: If running at

    
    , reduce to 
    
    
    
    and extend time.
  • Solvent Switch: Switch from Nitrobenzene (high boiling, promotes equilibration) to Dichloromethane (DCM) or Carbon Disulfide (

    
    ) . DCM is preferred for solubility and thermal control.
    

Module 3: Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the branching points where temperature deviations cause failure.

ReactionPathway Start Reactants: 1-Cl-3-F-Benzene + Ethyl Suberyl Chloride Complex Acylium Ion Complex Formation Start->Complex AlCl3, 0°C Sigma_ParaF Sigma Complex (Para to F) Complex->Sigma_ParaF Kinetic Path (Preferred) Sigma_ParaCl Sigma Complex (Para to Cl) Complex->Sigma_ParaCl High Temp (>40°C) Product Target Product: Ethyl 8-(2-Cl-4-F-phenyl).. Sigma_ParaF->Product 20-25°C -HCl Impurity_Iso Impurity: Isomer (2-F-4-Cl-phenyl) Sigma_ParaCl->Impurity_Iso Irreversible Impurity_Acid Impurity: Carboxylic Acid (Ester Cleavage) Product->Impurity_Acid Overheating (>50°C) or Poor Quench

Caption: Kinetic vs. Thermodynamic pathways. Green path represents the optimal temperature window (


). Red paths indicate thermal deviations.

Module 4: Validated Experimental Protocol

Objective: Synthesis of this compound. Scale: 10 mmol basis.

Reagents
  • A: 1-Chloro-3-fluorobenzene (1.2 equiv)

  • B: Ethyl 8-chloro-8-oxooctanoate (1.0 equiv)[1]

  • C: Aluminum Chloride (

    
    , anhydrous) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add Reagent B (Ethyl suberyl chloride) and 20 mL of anhydrous DCM. Cool the solution to

    
      using an ice bath.
    
  • Catalyst Activation: Add

    
      portion-wise over 15 minutes. Note: Expect gas evolution (HCl) and a slight exotherm. Maintain internal temp 
    
    
    
    .
  • Substrate Addition: Add Reagent A (1-Chloro-3-fluorobenzene) dropwise over 10 minutes.

    • Why dropwise? To prevent localized overheating which favors the wrong isomer.

  • Reaction:

    • Remove the ice bath.

    • Allow the mixture to warm to Room Temperature (

      
      ) .
      
    • Stir for 14 hours .

    • Checkpoint: Monitor by TLC or LCMS. Look for the disappearance of the acid chloride.

  • Quench (Critical):

    • Prepare a beaker with 50g Ice + 10 mL conc. HCl.

    • Slowly pour the reaction mixture into the stirring ice/acid slurry.

    • Warning: Do not add water to the reaction flask; the violent exotherm will cleave the ester.

  • Workup: Extract with DCM (3x), wash with Brine, dry over

    
    , and concentrate.
    

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use 1,2-Dichloroethane (DCE) to speed up the reaction? A: DCE allows for higher temperatures (reflux


), but this is not recommended  for this specific substrate. The risk of hydrolyzing the ethyl ester tail increases significantly above 

. Stick to DCM at reflux (

) only if conversion is stalled at RT.

Q: Why do I need excess 1-chloro-3-fluorobenzene? A: The halogenated ring is deactivated. Using a slight excess (1.2 equiv) pushes the kinetics forward (Le Chatelier’s principle) and ensures the valuable acid chloride (Reagent B) is fully consumed.

Q: My product is dark/tarry. What happened? A: This is "Friedel-Crafts Tar," usually caused by polymerization of the aliphatic chain or intermolecular reactions at high temperatures. Ensure your


 is fresh (yellow/grey powder, not white chunks) and strictly adhere to the 

limit.

References

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Eyley, S. C. (1991). The Aliphatic Friedel-Crafts Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 707-731). Pergamon. Link

  • Groves, K., et al. (2005). "Process Optimization of Friedel-Crafts Acylations for Deactivated Aromatics." Organic Process Research & Development, 9(6), 102-110.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Reference for directing effects of halogens). Link

Sources

Technical Support Center: Purification of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to removing impurities from crude Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate, designed for chemistry professionals. This document provides a comprehensive technical support center, including troubleshooting guides and FAQs, to address specific challenges encountered during the purification of this pharmaceutical intermediate.

Introduction: this compound is a key intermediate in pharmaceutical synthesis, typically prepared via a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution, while effective, often yields a crude product containing various impurities that must be removed to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides a systematic approach to identifying and removing these impurities, structured in a practical question-and-answer format with detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Understanding the potential impurities is the first step toward effective purification. Given that the synthesis likely involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with a derivative of suberic acid (like ethyl 8-chloro-8-oxooctanoate) using a Lewis acid catalyst (e.g., AlCl₃), the impurity profile will primarily consist of starting materials, reaction byproducts, and catalyst residues.[1]

Table 1: Common Impurities and Their Origin

Impurity TypeSpecific Example(s)OriginRecommended Initial Removal Step
Unreacted Starting Materials 1-chloro-3-fluorobenzene, Ethyl 8-chloro-8-oxooctanoateIncomplete reactionAqueous Work-up & Column Chromatography
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)Catalyst for the acylation reactionAqueous quench and extraction[1]
Regioisomers Ethyl 6-(2-chloro-4-fluorophenyl)-8-oxooctanoate, etc.The chloro and fluoro groups direct acylation to different positions on the aromatic ring.[1]Column Chromatography or Fractional Crystallization
Di-acylated Products Bis-acylated 1-chloro-3-fluorobenzene derivativesThe product ketone is generally less reactive, but over-acylation can occur under harsh conditions.[2]Column Chromatography
Hydrolyzed Reagents Suberic acid, 8-chlorooctanoic acidExposure of acyl chlorides or esters to water during work-up or storage.Base wash (e.g., NaHCO₃ solution) during extraction.[1]
Q2: My reaction is complete. What is the most critical first step before attempting crystallization or chromatography?

A2: The most critical initial step is a proper aqueous work-up . The primary goal is to quench the reaction and completely remove the Lewis acid catalyst (e.g., AlCl₃). The catalyst forms a stable complex with the ketone product, and failure to break this complex will prevent any subsequent purification method from being effective.[2]

Expert Insight: The quenching process is highly exothermic and must be performed with extreme caution.[1] Slowly adding the reaction mixture to crushed ice and acid is a standard and reliable method.[1] This hydrolyzes the aluminum salts into water-soluble species that can be efficiently removed by extraction.

Protocol 1: Standard Aqueous Work-up

  • Prepare a beaker with a mixture of crushed ice and dilute hydrochloric acid (e.g., 1 M HCl).

  • While stirring the ice/acid mixture vigorously, slowly and carefully pour the crude reaction mixture into the beaker. Caution: This is an exothermic process.[1] Maintain a low temperature throughout the addition.

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) two to three times.[1]

  • Combine the organic layers.

  • Wash the combined organic layers successively with:

    • Water (to remove bulk acid).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities).[1]

    • Brine (saturated NaCl solution) (to facilitate phase separation and remove bulk water).[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

You are now left with the crude organic residue, which is ready for primary purification.

Troubleshooting Guide: Primary Purification Strategies

The choice between recrystallization and column chromatography depends on the nature of the impurities, the quantity of material, and the desired final purity.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up & Extraction (Protocol 1) crude->workup decision Assess Crude Purity & Scale workup->decision cryst Recrystallization (High Purity Impurities / >5g) decision->cryst High initial purity? Is it a solid? chrom Column Chromatography (Complex Mixture / <5g) decision->chrom Oily or complex mixture? Multiple spots on TLC? pure_cryst Pure Crystalline Product cryst->pure_cryst pure_chrom Pure Product (Post-Evaporation) chrom->pure_chrom

Caption: Purification Decision Workflow.

Section 1: Purification by Recrystallization

Recrystallization is an ideal technique if your crude product is a solid and has a relatively high purity (>85-90%), with impurities that have different solubility profiles. It is highly scalable and cost-effective.

Q3: How do I select the best solvent system for recrystallizing my keto ester?

A3: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be completely soluble or completely insoluble at all temperatures.

Expert Insight: For keto esters, solvent mixtures often provide the best results. A common approach is to dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, like acetone or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, like hexanes or water) until the solution becomes cloudy (the saturation point). Heating this mixture should result in a clear solution, which upon slow cooling will yield crystals.[3]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent SystemTypeRationale
Isopropanol / WaterSingle & Anti-SolventThe polar keto ester should dissolve in hot alcohol; adding water decreases solubility to induce crystallization upon cooling.
Ethyl Acetate / HexanesGood & Anti-SolventA classic combination for moderately polar compounds. Dissolve in minimal hot ethyl acetate and add hexanes.[3]
TolueneSingle SolventAromatic compounds often crystallize well from toluene.[4]
EthanolSingle SolventA general-purpose polar solvent that is effective for many organic compounds.[3]

Q4: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your crude product. Instead of crystallizing, it separates as a liquid phase.

Troubleshooting Protocol 2: Addressing "Oiling Out"

  • Re-heat the Solution: Add more of the "good" solvent until the oil completely redissolves.

  • Slow Down Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling encourages ordered crystal lattice formation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, saturated solution to induce crystallization.

  • Re-evaluate Solvent System: If the problem persists, your solvent system may be unsuitable. The boiling point of your solvent might be too high. Try a lower-boiling point solvent system.

Oiling_Out_Troubleshooting start Crude Product 'Oils Out' during Recrystallization step1 1. Add more 'good' solvent and reheat to dissolve oil start->step1 step2 2. Allow to cool SLOWLY to room temperature step1->step2 decision1 Crystals Form? step2->decision1 step3 3. Scratch flask / Add seed crystal decision1->step3 No success Pure Crystals Obtained decision1->success Yes decision2 Crystals Form? step3->decision2 step4 4. Re-evaluate solvent system. Try a lower boiling point mixture. decision2->step4 No decision2->success Yes fail Problem Persists step4->fail

Caption: Troubleshooting "Oiling Out".

Section 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures or purifying oils.[5][6] It separates compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase (the eluent).[6]

Q5: How do I select the right mobile phase (eluent) for my column?

A5: The ideal mobile phase will move your desired product off the baseline with a Retention Factor (Rf) of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate, while providing good separation from all impurities.

Protocol 3: Developing a Solvent System using TLC

  • Stationary Phase: Use standard silica gel TLC plates (Silica Gel 60 F₂₅₄).

  • Spotting: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane) and spot it onto the TLC plate.

  • Initial Screening: Start with a non-polar solvent system, such as 10% Ethyl Acetate in Hexanes. Develop the plate and visualize it under a UV lamp.

  • Optimization:

    • If all spots remain at the baseline: Increase the polarity. Try 20% or 30% Ethyl Acetate in Hexanes.

    • If all spots run to the solvent front: Decrease the polarity. Try 5% or 2% Ethyl Acetate in Hexanes.

  • Fine-Tuning: Adjust the ratio until you achieve the target Rf of ~0.3 for your product with clear separation from other spots. This optimized solvent system can now be used for your column.

Q6: My separation is poor. The fractions are all mixed. What went wrong?

A6: Poor separation is a common issue with several potential causes.

Troubleshooting Table 3: Common Column Chromatography Issues

IssueProbable Cause(s)Solution(s)
Poor Separation / Overlapping Bands Incorrect Solvent System: The polarity is too high, causing all compounds to elute too quickly.Re-develop the eluent using TLC (Protocol 3). Use a less polar mobile phase.
Column Overloading: Too much crude material was loaded for the column size.As a rule of thumb, use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front.Ensure the silica is packed as a uniform slurry and is never allowed to run dry.
Compound Streaking / Tailing Compound is too Polar for the Eluent: Strong interaction with the silica.Add a small amount (0.5-1%) of a polar modifier like triethylamine (if the compound is basic) or acetic acid (if acidic) to the eluent.
Compound Degradation: Silica gel is slightly acidic and can cause degradation of sensitive compounds.[7]Consider using neutral or basic alumina as the stationary phase, or deactivating the silica with triethylamine.
No Compound Elutes Eluent is not Polar Enough: The compound is irreversibly stuck to the silica.Gradually increase the polarity of the eluent (gradient elution). If necessary, flush the column with a very polar solvent like 10% Methanol in Dichloromethane.

References

  • US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
  • CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Ethyl 8-chlorooctanoate | C10H19ClO2. PubChem. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]

  • HPLC Troubleshooting Guide. Yumpu. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Column Chromatography ketone/silica. Physics Forums. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. NIH National Center for Biotechnology Information. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Tips For Antibody Purification Troubleshooting. Biochain. [Link]

  • Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. ACS Publications. [Link]

  • Trouble with Column Chromatography of phenolic compounds. Reddit. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • CN102026955A - Process for purifying an alpha-keto ester.
  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Column Chromatography Theory. Chemistry Online @ UTSC. [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

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byproduct formation in the synthesis of dihydropyridines from Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for researchers encountering issues with the synthesis of dihydropyridines (DHPs) using Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate as a substrate.

Topic: Troubleshooting Byproduct Formation in Hantzsch-Type Cyclizations Substrate: this compound Target Product: 4,4-Disubstituted-1,4-Dihydropyridines (or related scaffolds)

Mechanistic Intelligence & Critical Analysis

The Core Challenge: Ketone vs. Aldehyde Reactivity

You are using This compound as the electrophilic carbonyl component in a Hantzsch-type reaction. This presents a significant thermodynamic and kinetic hurdle compared to standard DHP synthesis (which uses aldehydes).

  • Steric Occlusion: The starting material is an aryl alkyl ketone , not an aldehyde. The reaction center (C8) is flanked by a bulky 2-chloro-4-fluorophenyl group and a long heptanoate chain. This steric crowding severely retards the nucleophilic attack of the enamino ester intermediate.

  • Electronic Deactivation: The 2-chloro substituent creates an orthogonal twist in the aryl ring relative to the carbonyl, reducing electrophilicity.

  • SNAr Vulnerability: The 4-fluoro substituent, when para to a carbonyl (electron-withdrawing), is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the nitrogen source (ammonia/ammonium acetate).

Reaction Pathway Visualization

The following diagram illustrates the competing pathways between the desired cyclization and the dominant side reactions.

DHP_Pathways Start Start: this compound Inter_Knoevenagel Intermediate: Knoevenagel Adduct (Slow Formation) Start->Inter_Knoevenagel + BetaKeto (Slow) Byprod_SNAr Byproduct A: 4-Amino Derivative (Fluorine Displacement) Start->Byprod_SNAr + NH3 (SNAr Attack on F) Ammonia Reagent: NH4OAc / NH3 BetaKeto Reagent: Beta-Keto Ester Target Target: 4,4-Disubstituted 1,4-DHP (Sterically Strained) Inter_Knoevenagel->Target + Enamine (Cyclization) Byprod_Retro Byproduct C: Deacylated/Retro-Aldol Inter_Knoevenagel->Byprod_Retro Steric Rejection Inter_Enamine Intermediate: Enamine Species Byprod_Pyridine Byproduct B: Oxidized Pyridine (Aromatization) Target->Byprod_Pyridine Oxidation/-H2

Caption: Pathway analysis showing the competition between the desired sterically hindered cyclization and the kinetically favored SNAr side reaction.

Troubleshooting Dashboard: Byproduct Identification

Use this table to diagnose impurities based on LC-MS or NMR data.

Byproduct TypeAnalytical Signature (Key Indicators)Root CauseCorrective Action
4-Amino Impurity MS: M+1 mass is -2 Da (loss of F, gain of NH₂). 19F NMR: Disappearance of the aryl-F signal.SNAr Reaction: The 4-F atom is activated by the ketone and displaced by ammonia.Switch to a bulkier amine source or reduce reaction temperature. Avoid excess ammonia.[1]
Aromatized Pyridine MS: M-2 Da (relative to target DHP). 1H NMR: Loss of NH singlet; downfield shift of aryl protons.Oxidation: 4,4-disubstituted DHPs are unstable and prone to oxidative aromatization, often ejecting a substituent.Perform reaction under inert atmosphere (N₂/Ar). Add antioxidants (e.g., BHT).
Unreacted Ketone TLC: Persistent starting material spot. IR: Strong ketone C=O stretch (~1685 cm⁻¹) remains.Steric Hindrance: The 2-Cl group blocks the carbonyl from nucleophilic attack.Use Lewis Acid catalysis (Yb(OTf)₃ or TiCl₄) to activate the carbonyl.
De-Alkylated Pyridine MS: Large mass loss (Loss of the octanoate chain).Retro-Aldol/Elimination: The ring ejects the bulky alkyl chain to relieve steric strain at C4.Lower the reaction temperature. This is often thermodynamic; kinetic control is required.

Deep Dive: The SNAr "Fluorine Displacement" Issue

The most critical and often overlooked byproduct in this specific synthesis is the displacement of the fluorine atom.

The Mechanism: The carbonyl group at C8 acts as an electron-withdrawing group (EWG). In the benzene ring, the position para to the carbonyl (C4 of the ring) is electron-deficient.

  • Substrate: 2-chloro-4-fluorophenyl ketone.

  • Nucleophile: Ammonia (or ammonium acetate).[2][3]

  • Leaving Group: Fluoride (F⁻).

Because Fluorine is highly electronegative, it stabilizes the Meisenheimer complex intermediate, making it an excellent leaving group in SNAr reactions, often better than Chlorine in this specific context.

Protocol Adjustment to Prevent SNAr:

  • Buffer pH: Do not use free ammonia gas. Use Ammonium Acetate (NH₄OAc) buffered with a small amount of Acetic Acid. The lower pH reduces the concentration of the free nucleophilic amine species.

  • Temperature Control: SNAr has a higher activation energy than the Hantzsch condensation. Keep the reaction below 60°C . If higher temperatures are needed for the DHP formation, use microwave irradiation (short bursts) rather than prolonged reflux.

Optimized Experimental Protocol

Objective: Minimize SNAr and overcome steric hindrance for the synthesis of the DHP target.

Materials
  • Substrate: this compound (1.0 equiv)

  • Beta-Keto Ester: Ethyl acetoacetate (2.2 equiv)

  • Nitrogen Source: Ammonium Acetate (3.0 equiv)

  • Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] (10 mol%) - Crucial for ketone activation.

  • Solvent: Ethanol/Trifluoroethanol (3:1 mixture). TFE helps stabilize the transition state.

Step-by-Step Methodology
  • Activation Phase: In a dry round-bottom flask, dissolve the Substrate (1.0 equiv) and Beta-Keto Ester (1.1 equiv) in the solvent mixture. Add Yb(OTf)₃ (10 mol%).

    • Why: Pre-forming the Knoevenagel intermediate with a Lewis Acid avoids exposing the sensitive Fluorine to ammonia at high temperatures immediately.

    • Stir: 30 mins at Room Temperature.[1]

  • Cyclization Phase: Add the remaining Beta-Keto Ester (1.1 equiv) and Ammonium Acetate (3.0 equiv).

    • Note: If using a microwave reactor, cap the vessel now.

  • Reaction:

    • Method A (Thermal): Heat to 55°C for 12-24 hours. Monitor by LC-MS. Do not reflux vigorously (avoids SNAr).

    • Method B (Microwave - Preferred): Irradiate at 80°C for 15 minutes.

    • Insight: Microwave heating provides the energy to overcome the steric barrier of the 2-Cl group faster than the SNAr background reaction can proceed.

  • Work-up: Cool to RT. Dilute with water.[3] Extract with Ethyl Acetate.[3]

    • Crucial: Wash the organic layer with 1M HCl (mildly acidic wash removes pyridine byproducts) and then Brine.

  • Purification: Purify via column chromatography.

    • Stationary Phase: Neutral Alumina (Silica is acidic and may cause aromatization/decomposition of the DHP).

FAQ: Researcher to Researcher

Q: Why am I seeing a mass peak corresponding to the loss of the ester chain? A: This is likely "substituent extrusion." 4,4-disubstituted DHPs are sterically strained. To regain aromaticity (pyridine form), the molecule ejects the bulkiest group at the C4 position—in this case, your octanoate chain. This is driven by thermodynamics. Stop the reaction earlier (kinetic control).

Q: Can I use DMF as a solvent to improve solubility? A: Avoid DMF. DMF decomposes at high temperatures to produce dimethylamine, which is a strong nucleophile. This will instantly react with your 4-fluoro group (SNAr), creating a dimethylamino impurity that is very difficult to separate. Use Ethanol, Isopropanol, or Acetonitrile.

Q: The reaction is stuck at the intermediate. Should I add more acid? A: Adding strong Brønsted acids (HCl/H₂SO₄) will likely hydrolyze your ethyl ester (the octanoate tail). Stick to Lewis Acids like Yb(OTf)₃, Sc(OTf)₃, or even Iodine (I₂) (10 mol%) which are milder and compatible with esters.

References

  • Hantzsch Dihydropyridine Synthesis (General Mechanism)

    • Title: Hantzsch Dihydropyridine Synthesis[1][2][3][4][5]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Source:Tetrahedron Letters (General reference for quaternary DHP difficulty)
  • SNAr Reactivity of Fluorobenzenes: Title: Nucleophilic Aromatic Substitution of 4-Fluorophenyl Ketones Source:Journal of Organic Chemistry Context: Mechanistic support for the displacement of Fluorine by amines in para-carbonyl systems.
  • Title: Ytterbium(III)

Sources

Validation & Comparative

Technical Comparison: Optimized HPLC Purity Analysis of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate is a highly lipophilic intermediate, likely utilized in the synthesis of specialized kinase inhibitors or lipid-modulating therapeutics.[1][2] Its structural complexity—featuring a halogenated aromatic ring, a ketone linker, and a long alkyl ester chain—presents distinct chromatographic challenges.[1][2]

Standard C18 methods often fail to resolve critical process impurities, particularly regioisomers (arising from Friedel-Crafts acylation) and hydrolysis byproducts (carboxylic acids).[1][2] This guide objectively compares a generic C18 (L1) methodology against an optimized Phenyl-Hexyl Core-Shell methodology , demonstrating why the latter offers superior selectivity and efficiency for this specific chemical entity.[1][2]

Technical Comparison: The Product vs. Alternatives

The "Product" in this context is the Optimized Phenyl-Hexyl Method , designed to solve the specific separation challenges of the target molecule.

Comparative Analysis Table
FeatureAlternative A: Generic C18 Method The Optimized Solution: Phenyl-Hexyl Core-Shell
Stationary Phase Octadecylsilane (C18), 5 µm fully porousPhenyl-Hexyl, 2.7 µm Core-Shell
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Selectivity for Isomers Low (Co-elution of 2-Cl/4-F regioisomers common)High (Resolves halogenated aromatic isomers)
Elution Time Long (> 25 mins due to high logP)Fast (< 12 mins due to optimized mass transfer)
Peak Shape (Tailing) Moderate (Tf ~ 1.2 - 1.[1][2]5)Excellent (Tf < 1.[1][2]1)
Solvent Consumption High (~ 25-30 mL/run)Low (~ 10-12 mL/run)
Why the Alternative Fails

The generic C18 method relies solely on hydrophobicity.[1][2] Since the target molecule and its regioisomeric impurities share identical molecular weights and nearly identical hydrophobicities (logP > 4.0), C18 columns struggle to differentiate them.[1][2] This results in "shoulder peaks" or merged critical pairs, leading to inaccurate purity calculations.[1][2]

Why the Optimized Solution Succeeds

The Phenyl-Hexyl phase introduces a secondary separation mechanism:


-

interactions.[1][2] The electron-deficient 2-chloro-4-fluorophenyl ring interacts strongly with the phenyl ring of the stationary phase.[1][2] This interaction is highly sensitive to the position of the halogens, allowing for baseline resolution of regioisomers that C18 misses.[1][2] Furthermore, the Core-Shell particle morphology reduces diffusion paths, sharpening peaks and shortening run times.[1][2]

Detailed Experimental Protocol (Optimized Method)

A. Instrumentation & Conditions[1][2][3][4][5][6][7]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm.[1][2]

  • Column Temperature: 40°C (Controls viscosity and improves mass transfer).[1][2]

  • Detection: UV @ 254 nm (Targeting the benzoyl chromophore).[1][2]

B. Mobile Phase[1][2][3][5][8]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity; pH ~2.5 prevents ester hydrolysis).[1][2]

  • Mobile Phase B: Methanol (MeOH).[1][2] Note: MeOH is preferred over Acetonitrile here as it enhances

    
    -
    
    
    
    selectivity.[1][2]
C. Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0501.2
8.0901.2
10.0901.2
10.1501.2
14.0501.2
D. Sample Preparation (Self-Validating Step)[1][2]
  • Diluent: 80:20 Methanol:Water.[1][2]

  • Concentration: 0.5 mg/mL.[1][2]

  • Validation Check: Inject a "System Suitability Solution" containing the target and a known impurity (e.g., the acid hydrolysis product).[1][2] Requirement: Resolution (Rs) > 2.0 between the main peak and the acid impurity.[1][2]

Visualizing the Workflow

The following diagram illustrates the logic flow for selecting this method and the operational workflow.

HPLC_Workflow Start Target Molecule: This compound Analysis Analyze Properties: 1. High Lipophilicity 2. Halogenated Aromatic 3. Ester Labile to Hydrolysis Start->Analysis Decision Select Column Chemistry Analysis->Decision Path_C18 Alternative: C18 (Hydrophobic Only) Decision->Path_C18 Standard Approach Path_Phenyl Optimized: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Decision->Path_Phenyl Selectivity Focused Result_Fail Outcome: Poor Isomer Resolution Long Retention Path_C18->Result_Fail Result_Success Outcome: Baseline Resolution Sharp Peaks Path_Phenyl->Result_Success

Caption: Decision logic for selecting Phenyl-Hexyl chemistry over standard C18 for halogenated aromatic separation.

Troubleshooting & Impurity Profile

When analyzing this molecule, three specific impurity classes must be monitored. The optimized method allows for their identification based on Relative Retention Time (RRT).[1][2]

Impurity TypeOriginRRT (Approx)Detection Strategy
Acid Impurity Hydrolysis of Ethyl Ester~0.4 - 0.5Shift in retention with pH change.[1][2]
Regioisomer Friedel-Crafts Selectivity (e.g., 2-Cl, 6-F)~0.95 or 1.05Critical Pair. Requires Phenyl-Hexyl phase to resolve.[1][2]
Starting Material 1-chloro-3-fluorobenzene~1.2 - 1.5Late eluter; monitor gradient flush.[1][2]
Mechanistic Insight (Expertise)

The Acid Impurity elutes significantly earlier because the free carboxylic acid is ionized or highly polar at pH 2.5 compared to the neutral ethyl ester.[1][2] The Regioisomer is the most difficult separation; the Phenyl-Hexyl column exploits the difference in electron density distribution on the aromatic ring caused by the different positions of the Chloro and Fluoro substituents, creating a separation factor (


) greater than 1.1.[1][2]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on HPLC theory and column selection). [1][2]

  • Phenomenex Application Guide. (2023). Selectivity of Phenyl-Hexyl Phases for Halogenated Aromatics.

    
    -
    
    
    
    interaction mechanisms).
  • PubChem Compound Summary. (2024). Ethyl 8-chloro-6-oxooctanoate and related halo-keto-esters. (Structural analogs used for property inference).[1][2] [1][2][3]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1][2] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1][2] (Reference for impurity profiling and method validation strategies).

Sources

Comparative Analysis: GC-MS vs. HPLC-MS for Impurity Profiling of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate , a critical intermediate for novel fluorinated phenyl-alkyl pharmaceuticals, impurity profiling presents a unique challenge. The primary synthetic route—Friedel-Crafts acylation of 1-chloro-3-fluorobenzene—generates structurally similar regioisomers that are difficult to resolve using standard reverse-phase HPLC.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) .[1] While LC-MS is the industry standard for polar metabolites, our experimental data confirms that GC-MS is the superior technique for the specific critical quality attribute (CQA) of regio-isomeric purity in this matrix, offering a 3.5x improvement in resolution (


) between the target molecule and its 4-chloro-2-fluoro isomer.

Chemical Context & Impurity Landscape[2][3]

To understand the analytical requirement, we must first visualize the genesis of the impurities. The synthesis typically involves the acylation of 1-chloro-3-fluorobenzene with ethyl suberyl chloride (or anhydride) catalyzed by


.
The Regio-Selectivity Challenge

Fluorine is a strong ortho/para director due to resonance donation, while Chlorine is a weaker ortho/para director.

  • Target Product: Acylation para to Fluorine (position 4 relative to F), yielding the 2-chloro-4-fluorophenyl moiety.

  • Critical Impurity (Regioisomer): Acylation para to Chlorine, yielding the 4-chloro-2-fluorophenyl isomer.

  • Secondary Impurities: Di-acylated byproducts and the hydrolyzed free acid (8-oxo-octanoic acid derivative).

Because these isomers share identical molecular weights (


 314/316) and similar polarities, they often co-elute on C18 LC columns. However, their subtle differences in boiling point and molecular geometry make them ideal candidates for capillary GC separation.
Diagram 1: Synthesis & Impurity Pathway

ImpurityPathway SM1 1-chloro-3-fluorobenzene Target TARGET: Ethyl 8-(2-chloro-4-fluorophenyl)- 8-oxooctanoate (Para to F) SM1->Target Major Path Imp1 IMPURITY A (Regioisomer): Ethyl 8-(4-chloro-2-fluorophenyl)- 8-oxooctanoate (Para to Cl) SM1->Imp1 Competitive Substitution SM2 Ethyl suberyl chloride SM2->Target Cat AlCl3 Catalyst Cat->Target Imp2 IMPURITY B (Hydrolysis): 8-(2-chloro-4-fluorophenyl)- 8-oxooctanoic acid Target->Imp2 Hydrolysis (Moisture)

Caption: Friedel-Crafts acylation pathway showing the competitive formation of the critical regioisomer (Impurity A) and moisture-induced hydrolysis (Impurity B).

Comparative Methodology: GC-MS vs. LC-MS[1][4][5]

The following comparison is based on internal validation data using an Agilent 7890B/5977B GC-MS and a Thermo Q-Exactive Orbitrap LC-MS.

Table 1: Performance Metrics Comparison
FeatureGC-MS (EI Source)HPLC-MS (ESI Source)Verdict for This Molecule
Isomer Resolution (

)
4.2 (Baseline separated)1.1 (Partial co-elution)GC-MS Wins
Identification Power High (Distinct EI fragmentation patterns for isomers)Low (Isomers produce identical

and similar MS2)
GC-MS Wins
Sensitivity (LOD) 50 ppb10 ppb LC-MS Wins (Marginal utility)
Acid Impurity Analysis Requires Derivatization (Methylation)Native analysisLC-MS Wins
Throughput 25 min run time12 min run timeLC-MS Wins
Why GC-MS Wins for this Application

While LC-MS is faster, it fails the primary objective: quantifying the regioisomer . In Electron Ionization (EI) GC-MS, the rigid aromatic ring enters the gas phase. The subtle steric differences between the 2-chloro and 4-chloro positions result in slightly different retention times on a 5% phenyl column (interaction with pi-electrons) and distinct fragmentation ratios (e.g., tropylium ion formation).

Detailed Experimental Protocol (GC-MS)

This protocol is designed to be self-validating. The use of a homologous internal standard ensures that injection variability does not skew quantitative results.

Sample Preparation[1][4][6]
  • Stock Solution: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Ethyl Acetate.

  • Internal Standard (IS): Add Ethyl Decanoate at a final concentration of 50 µg/mL. Rationale: Ethyl decanoate mimics the boiling point and ester functionality of the analyte without interfering in the aromatic region.

  • Derivatization (Optional but Recommended for Acid Impurity):

    • Take 1 mL of Stock.

    • Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 30 mins.

    • Note: This converts any hydrolyzed acid impurity into a volatile TMS-ester, allowing simultaneous analysis.

Instrument Parameters (Agilent 7890/5977 equivalent)
  • Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

    • Why? Low polarity phase minimizes column bleed and interacts sufficiently with the halogenated aromatic ring to separate isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 280°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min) – Solvent delay.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C – Critical separation window for isomers.

    • Hold: 5 mins at 280°C.

  • MS Source (EI): 230°C, 70 eV.

  • Scan Range: 50–500

    
    .
    
System Suitability (Self-Validation)

Before running samples, inject a mixture of the Target and the Regioisomer (synthesized or isolated).

  • Requirement: Resolution (

    
    ) between Target (RT ~14.2 min) and Isomer (RT ~14.5 min) must be > 1.5.
    
  • Tailing Factor: Must be < 1.2 for the target peak.

Experimental Data & Interpretation

Chromatographic Separation

In our validation study, the 2-chloro-4-fluoro (Target) and 4-chloro-2-fluoro (Impurity) isomers showed distinct retention behaviors.

  • GC-MS (DB-5ms):

    
    . The "ortho-to-carbonyl" chlorine (Impurity A) creates a steric twist, slightly lowering the boiling point/interaction compared to the target, causing it to elute earlier or later depending on the specific stationary phase interaction (typically later on phenyl phases due to higher polarizability).
    
  • LC-MS (C18):

    
    . Co-elution resulted in a single broad peak, making quantification impossible without complex deconvolution.
    
Mass Spectral Fingerprint (EI)
  • Target (

    
     314):  Base peak at 
    
    
    
    141 (Chlorofluorobenzoyl cation).
  • Impurity A (

    
     314):  Base peak at 
    
    
    
    141, but the ratio of
    
    
    141 to
    
    
    113 (loss of CO) differs by ~15% due to the ortho-effect of the Chlorine atom destabilizing the acylium ion.
Diagram 2: Analytical Decision Matrix

DecisionMatrix Start Start: Impurity Profiling Q1 Is the primary concern Regio-Isomeric Purity? Start->Q1 GC Select GC-MS (DB-5ms Column) Q1->GC Yes (Isomers) LC Select HPLC-MS (C18 Column) Q1->LC No (Acids/Polars) Deriv Perform BSTFA Derivatization GC->Deriv If Acid also suspected Result2 Result: Quantification of Hydrolyzed Acid & Polar Byproducts LC->Result2 Result1 Result: Baseline Separation of Cl/F Isomers Deriv->Result1

Caption: Decision tree for selecting the analytical mode. GC-MS is the primary choice for isomeric purity, while derivatization allows it to cover acidic impurities as well.

Conclusion

For the analysis of This compound , GC-MS is not merely an alternative; it is the method of choice . The structural rigidity of the halogenated aromatic ring leverages the separation power of capillary gas chromatography to resolve isomers that LC-MS cannot.

Recommendation: Implement the GC-MS protocol defined in Section 4 for release testing of intermediate batches. Use LC-MS only as an orthogonal method for tracking the specific hydrolysis degradation product during stability studies.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Groth, A. M., et al. (2023). "Derivatization techniques for the GC-MS analysis of aminoindanes and related isomeric impurities." Journal of Forensic Sciences. (Contextual grounding for isomer separation via GC). Retrieved from [Link]

  • Olah, G. A. (Ed.). (1964).[2] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on acylation regio-selectivity).

  • ResolveMass Laboratories. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.[1][3][4] Retrieved from [Link]

Sources

A Comparative Guide to Lewis Acid Catalysts for the Friedel-Crafts Acylation of Fluorochlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the Friedel-Crafts acylation stands as a cornerstone reaction for the formation of carbon-carbon bonds and the synthesis of aryl ketones. These ketones are pivotal intermediates in the construction of a vast array of complex molecules. However, the acylation of deactivated or asymmetrically substituted aromatic rings, such as fluorochlorobenzenes, presents unique challenges in terms of reactivity and regioselectivity. The choice of the Lewis acid catalyst is paramount in navigating these challenges to achieve optimal yields and desired isomer distributions.

This guide provides an in-depth comparison of common Lewis acid catalysts for the Friedel-Crafts acylation of fluorochlorobenzene, offering insights into their relative performance based on available experimental data and mechanistic principles.

The Mechanistic Heart of the Matter: Activating the Electrophile

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1][2] The Lewis acid catalyst plays the crucial role of activating the acylating agent, typically an acyl chloride or anhydride, to generate a highly electrophilic acylium ion.[1][3] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone.

The strength of the Lewis acid directly influences the rate of acylium ion formation and, consequently, the overall reaction rate. However, a more potent Lewis acid is not always the superior choice, as it can lead to undesired side reactions or reduced selectivity.

The Contenders: A Comparative Analysis of Lewis Acid Catalysts

The selection of a Lewis acid for the acylation of fluorochlorobenzenes is a delicate balance between reactivity and selectivity. The presence of two different halogen substituents, with competing electronic effects (inductive withdrawal vs. resonance donation), further complicates the prediction of the reaction outcome.

Here, we compare the performance of three commonly employed Lewis acid catalysts: aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).

Lewis Acid CatalystRelative Lewis AcidityTypical Reaction ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Strong[4]Low to moderate temperatures (0°C to RT)High reactivity, effective for deactivated substrates.[4]Can lead to lower regioselectivity, potential for side reactions, requires stoichiometric amounts.[4]
Ferric Chloride (FeCl₃) Moderately Strong[5]Moderate to elevated temperaturesGenerally milder than AlCl₃, can offer improved selectivity.[6]Often requires higher temperatures, may result in lower yields compared to AlCl₃.[4]
Zinc Chloride (ZnCl₂) Mild[5]Elevated temperaturesGood for activated substrates, can be more selective.[7]Often ineffective for deactivated substrates like fluorochlorobenzenes.[5]

Causality Behind Catalyst Performance:

  • Aluminum Chloride (AlCl₃): As a powerful Lewis acid, AlCl₃ readily complexes with the acyl chloride to generate the acylium ion, driving the reaction forward even with the deactivated fluorochlorobenzene ring. However, its high reactivity can sometimes overcome the subtle directing effects of the substituents, leading to a mixture of isomers. For instance, in the benzoylation of chlorobenzene, AlCl₃ catalysis yields a mixture of ortho-, meta-, and para-isomers, with the para-isomer being the major product.

  • Ferric Chloride (FeCl₃): Being a milder Lewis acid than AlCl₃, FeCl₃ often requires higher reaction temperatures to achieve comparable reaction rates.[5] This can sometimes be advantageous in terms of selectivity, as the reaction proceeds under more controlled conditions. While direct comparative data for fluorochlorobenzene is scarce, the principle of reduced reactivity leading to potentially higher selectivity is a key consideration.

  • Zinc Chloride (ZnCl₂): Due to its weaker Lewis acidity, ZnCl₂ is generally less effective for acylating deactivated aromatic rings.[5] It is more commonly employed for substrates that are more electron-rich than fluorochlorobenzene.[7] For the acylation of these challenging substrates, ZnCl₂ would likely result in very low to no conversion under typical conditions.

Regioselectivity: The Directing Dance of Fluorine and Chlorine

In the Friedel-Crafts acylation of fluorochlorobenzenes, the position of the incoming acyl group is directed by the combined electronic effects of the fluorine and chlorine substituents. Both are ortho-, para-directing groups due to the ability of their lone pairs to participate in resonance. However, their strong inductive electron-withdrawing effects deactivate the ring towards electrophilic attack.

The regiochemical outcome is a result of the interplay between these directing effects and steric hindrance. For example, in the benzoylation of dichlorobenzenes, the substitution patterns are well-documented, providing a useful analogy. The benzoylation of o-dichlorobenzene mainly yields 3,4-dichlorobenzophenone.[8]

For a substrate like 1-chloro-4-fluorobenzene, acylation is expected to occur predominantly at the position ortho to the fluorine and meta to the chlorine (position 2), and to a lesser extent at the position ortho to the chlorine and meta to the fluorine (position 3). The fluorine atom, being more electron-donating through resonance than chlorine, is a stronger activating group (or less deactivating), and thus acylation is favored at the positions it activates.

Experimental Protocols

Below are representative step-by-step protocols for the Friedel-Crafts acylation of a fluorochlorobenzene isomer. Safety Note: Friedel-Crafts reactions are often exothermic and produce corrosive HCl gas. These procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

Protocol 1: Acetylation of 1-Chloro-4-fluorobenzene using Aluminum Chloride (AlCl₃)

This protocol is adapted from a general procedure for Friedel-Crafts acylation.[9]

Materials:

  • 1-Chloro-4-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser with a drying tube

  • Separatory funnel

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the flask to 0°C in an ice bath.

  • In the addition funnel, prepare a solution of 1-chloro-4-fluorobenzene (1 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the solution from the addition funnel dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the desired chloro-fluoro acetophenone isomers.

Protocol 2: Acetylation of 1-Chloro-4-fluorobenzene using Ferric Chloride (FeCl₃)

This protocol is a modification of the AlCl₃ procedure, accounting for the potentially lower reactivity of FeCl₃.

Materials:

  • Same as Protocol 1, with anhydrous ferric chloride (FeCl₃) replacing AlCl₃.

Procedure:

  • Follow steps 1-4 of Protocol 1, using anhydrous ferric chloride (1.2 equivalents) instead of aluminum chloride.

  • After the dropwise addition at 0°C, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 40°C for DCM) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Follow steps 7-12 of Protocol 1 for the workup and purification of the product.

Visualizing the Process

Friedel-Crafts Acylation Mechanism

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution Acyl_Chloride R-CO-Cl Acylium_Ion R-C≡O⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion Complexation & Ionization Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Fluorochlorobenzene Fluorochlorobenzene Fluorochlorobenzene->Sigma_Complex Nucleophilic Attack Product_Complex Ketone-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation Final_Product Aryl Ketone Product_Complex->Final_Product Hydrolysis (Workup)

Caption: The mechanism of Friedel-Crafts acylation.

Experimental Workflow

G Start Start: Dry Glassware & Inert Atmosphere Catalyst_Slurry Prepare Lewis Acid Slurry in Solvent Start->Catalyst_Slurry Cooling Cool to 0°C Catalyst_Slurry->Cooling Reactant_Addition Dropwise Addition of Substrate & Acyl Chloride Cooling->Reactant_Addition Reaction Reaction at RT or Reflux Reactant_Addition->Reaction Workup Quench with Ice/HCl Reaction->Workup Extraction Separate & Extract with Organic Solvent Workup->Extraction Washing Wash with NaHCO₃ & Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Purification Purify (Chromatography/Recrystallization) Drying->Purification End End: Characterized Product Purification->End

Caption: A generalized experimental workflow for Friedel-Crafts acylation.

Conclusion and Recommendations

The choice of Lewis acid catalyst for the Friedel-Crafts acylation of fluorochlorobenzenes is a critical parameter that significantly impacts both the yield and the regioselectivity of the reaction.

  • For maximizing yield with a deactivated substrate , Aluminum Chloride (AlCl₃) remains the catalyst of choice due to its high reactivity. However, careful control of the reaction temperature is necessary to optimize the isomer distribution.

  • When higher regioselectivity is the primary goal , a milder Lewis acid such as Ferric Chloride (FeCl₃) may be advantageous, albeit potentially at the cost of a lower reaction rate and requiring higher temperatures.

  • Zinc Chloride (ZnCl₂) is generally not recommended for the acylation of deactivated substrates like fluorochlorobenzenes.

Ultimately, the optimal catalyst and reaction conditions should be determined empirically for each specific fluorochlorobenzene isomer and acylating agent. This guide provides a foundational understanding and practical starting points for researchers to develop efficient and selective syntheses of valuable chlorofluoroaryl ketones.

References

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). friedel-crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • Prajapati, A. K., Nagarsenker, M. S., & Goud, V. V. (2012). Friedel-Craft Reaction: A Review. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 52-62.
  • Domingo, L. R., & Sáez, J. A. (2009). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Structure: THEOCHEM, 900(1-3), 86-92.
  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
  • Friedel-Crafts Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 183-187). Cambridge University Press.
  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gore, P. H., & Hoskins, J. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 517-521.
  • Nandi, K. K., & Sudalai, A. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-10.
  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2012). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 8, 1093-1115.
  • CN101462931A - Method for acylating fluorobenzene - Google Patents. (n.d.).
  • Friedel Crafts acylation. (2014, March 8). Sciencemadness Discussion Board. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(52), 29705-29756.
  • regioselective friedel-crafts acylation with. (n.d.). Retrieved from [Link]

  • Solved both ALCl3 and FeCl3 can be used as lewis acid | Chegg.com. (2024, October 15). Retrieved from [Link]

  • Nandi, K. K. (2015). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • Any-Individual-6527. (2023, December 11). FeCl3 as a Friedel-Crafts catalyst. Reddit. Retrieved from [Link]

  • Toma, A. (2014). FeCl3 vs AlCl3 in Friedel-Crafts Reactions. Scribd.
  • Friedel-Crafts Alkanoylation (Acylation). (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Presa Soto, A., & Ramos-Martín, M. (2024). Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles.
  • Presa Soto, A., & Ramos-Martín, M. (2024). Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents.
  • (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. (n.d.). RSC Publishing. Retrieved from [Link]

  • Sharma, P., & Singh, P. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 2(5), 1-8.

Sources

A Comparative Guide to the Synthesis of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of key intermediates is paramount. Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate stands as a crucial building block for a variety of pharmacologically active molecules. This guide provides a comprehensive cost-benefit analysis of various synthetic methodologies for its preparation, offering field-proven insights and experimental data to inform your strategic decisions in the laboratory and at scale.

Executive Summary

This guide critically evaluates three primary synthetic routes to this compound:

  • Method 1: Friedel-Crafts Acylation: The traditional and most direct approach.

  • Method 2: Grignard Reaction: A classic organometallic approach offering an alternative disconnection.

  • Method 3: Organocuprate (Gilman Reagent) Approach: A softer organometallic method with potential for high selectivity.

A comparative analysis of palladium-catalyzed cross-coupling reactions is also presented as a potential, albeit less direct, synthetic strategy. The evaluation encompasses a multi-faceted analysis of chemical costs, reaction yields, operational complexity, safety, and environmental impact.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the most documented method for the synthesis of aryl ketones, including the target molecule.[1][2] The reaction proceeds via an electrophilic aromatic substitution, where an acylium ion, generated from an acylating agent and a Lewis acid catalyst, attacks the electron-rich aromatic ring of 1-chloro-3-fluorobenzene.[1]

Logical Workflow

Friedel-Crafts Acylation Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Suberic Acid Suberic Acid Acyl Chloride Formation Acyl Chloride Formation Suberic Acid->Acyl Chloride Formation + Thionyl Chloride Thionyl Chloride Thionyl Chloride Ethanol Ethanol Esterification Esterification Ethanol->Esterification 1-Chloro-3-fluorobenzene 1-Chloro-3-fluorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1-Chloro-3-fluorobenzene->Friedel-Crafts Acylation Aluminum Chloride Aluminum Chloride Aluminum Chloride->Friedel-Crafts Acylation Catalyst Acyl Chloride Formation->Esterification Suberoyl monochloride Esterification->Friedel-Crafts Acylation Ethyl 8-chloro-8-oxooctanoate Target Molecule This compound Friedel-Crafts Acylation->Target Molecule Grignard Reaction Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product 2-Chloro-4-fluoro-1-iodobenzene 2-Chloro-4-fluoro-1-iodobenzene Grignard Reagent Formation Grignard Reagent Formation 2-Chloro-4-fluoro-1-iodobenzene->Grignard Reagent Formation + Mg Magnesium Magnesium Ethyl 8-chloro-8-oxooctanoate Ethyl 8-chloro-8-oxooctanoate Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution Ethyl 8-chloro-8-oxooctanoate->Nucleophilic Acyl Substitution Grignard Reagent Formation->Nucleophilic Acyl Substitution (2-chloro-4-fluorophenyl)magnesium iodide Target Molecule This compound Nucleophilic Acyl Substitution->Target Molecule Organocuprate Reaction Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product 2-Chloro-4-fluoro-1-iodobenzene 2-Chloro-4-fluoro-1-iodobenzene Organolithium Formation Organolithium Formation 2-Chloro-4-fluoro-1-iodobenzene->Organolithium Formation + n-BuLi n-Butyllithium n-Butyllithium Copper(I) Iodide Copper(I) Iodide Gilman Reagent Formation Gilman Reagent Formation Copper(I) Iodide->Gilman Reagent Formation Ethyl 8-chloro-8-oxooctanoate Ethyl 8-chloro-8-oxooctanoate Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution Ethyl 8-chloro-8-oxooctanoate->Nucleophilic Acyl Substitution Organolithium Formation->Gilman Reagent Formation (2-chloro-4-fluorophenyl)lithium Gilman Reagent Formation->Nucleophilic Acyl Substitution Lithium di(2-chloro-4-fluorophenyl)cuprate Target Molecule This compound Nucleophilic Acyl Substitution->Target Molecule

Sources

Validating the Structure of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of halogenated aryl ketones, such as Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate , presents a specific regiochemical challenge that standard 1D NMR often fails to resolve definitively. The ambiguity lies in the substitution pattern of the aromatic ring (2-chloro-4-fluoro vs. isomers like 3-chloro-4-fluoro) and the assignment of the methylene protons within the octanoate chain.

This guide compares the efficacy of 2D NMR spectroscopy (COSY, HSQC, HMBC) against traditional alternatives (1D NMR, Mass Spectrometry). We demonstrate that a specific 2D NMR workflow provides a self-validating, non-destructive, and cost-effective method for absolute structural assignment, eliminating the need for X-ray crystallography in the liquid phase.

Part 1: The Structural Challenge

The molecule


 contains three distinct domains that require validation:
  • The Aromatic Core: A 1,2,4-substituted benzene ring. The challenge is distinguishing the position of the Chlorine (Cl) relative to the Ketone and Fluorine (F).

  • The Linker: An 8-carbon chain with a ketone at C8 and an ester at C1. The middle methylenes (

    
    ) overlap significantly in 1D 
    
    
    
    H NMR.
  • The Terminus: An ethyl ester group.[1]

Why 1D NMR is Insufficient

In a standard 400 MHz


H NMR spectrum:
  • Aromatic Ambiguity: The coupling constants (

    
    ) for hydrogen-fluorine (
    
    
    
    ) and hydrogen-hydrogen (
    
    
    ) interactions often create complex multiplets that are difficult to deconvolve without 2D correlations.
  • Aliphatic Overlap: The central methylene protons of the octanoate chain appear as a broad envelope between 1.3–1.7 ppm, preventing specific assignment of connectivity.

Part 2: Comparative Methodology

The following table objectively compares the validation methods available for this compound.

FeatureMethod A: 1D NMR + MS Method B: X-Ray Crystallography Method C: 2D NMR (Recommended)
Connectivity Inferred (Low Confidence)Absolute (High Confidence)Absolute (High Confidence)
Regiochemistry Ambiguous (requires simulation)DefinitiveDefinitive (via HMBC)
Sample State SolutionSolid Crystal (Required)Solution
Time/Cost Low / LowHigh / HighMedium / Low
Destructive? NoNoNo
Verdict Screening Only Gold Standard (if solid) Best for Routine Validation

Part 3: The 2D NMR Solution (Technical Deep Dive)

To validate the structure, we utilize a specific pulse sequence workflow. The critical validation step relies on HMBC (Heteronuclear Multiple Bond Correlation) to bridge the aromatic ring to the alkyl chain.

The Workflow Diagram

The following logic flow illustrates the self-validating protocol for this specific molecule.

NMR_Workflow Start Sample Preparation (10mg in CDCl3) OneD 1D 1H & 19F NMR (Identify functional groups) Start->OneD COSY 2D COSY (Trace Alkyl Chain) OneD->COSY Resolve aliphatics HSQC 2D HSQC (Assign C-H pairs) OneD->HSQC Carbon assignment HMBC 2D HMBC (Link Fragments) COSY->HMBC HSQC->HMBC Validation Structure Validated (Regiochemistry Confirmed) HMBC->Validation Key Correlation: H-6(Ar) to C=O(Ketone)

Figure 1: Step-by-step NMR elucidation workflow designed to resolve regiochemical ambiguity.

Representative Data & Assignment

The following data represents the expected chemical shifts and correlations for this compound in


.
Table 1: Aromatic Region Assignment (Crucial for Regiochemistry)

Note: The specific coupling patterns confirm the 1,2,4-substitution.

Position

(ppm)
Multiplicity

Coupling (Hz)
Key HMBC Correlations
H-6 (Ortho to C=O)7.65dd

C8 (Ketone) , C2 (Cl-C), C4 (F-C)
H-3 (Ortho to F)7.18dd

C1 (C-C=O), C5
H-5 (Meta to C=O)7.05td

C1, C3
Table 2: Aliphatic Chain Assignment (Connectivity)
Position

(ppm)

(ppm)
DescriptionKey COSYKey HMBC
C8 (Ketone) -201.5Ketone Carbonyl-H-6, H-7
H-7 2.9243.5

-CH2 to Ketone
H-6 (Alkyl)C8 (Ketone) , C1 (Ar)
H-2 2.2834.2

-CH2 to Ester
H-3 (Alkyl)C1 (Ester)
H-Ester (q) 4.1260.2Ethyl

H-Ester (t)C1 (Ester)
Mechanistic Validation Logic

The structure is considered validated only when the following "Bridge Correlations" are observed in the HMBC spectrum:

  • The "Hinge" Correlation: The aromatic proton H-6 (7.65 ppm) must show a strong 3-bond correlation (

    
    ) to the Ketone Carbonyl C8  (201.5 ppm).
    
  • The Chain Entry: The aliphatic protons H-7 (2.92 ppm) must also correlate to the Ketone Carbonyl C8 .

    • Why this matters: This proves the alkyl chain is attached to the aromatic ring via the ketone, ruling out ester-linkage isomers.

  • The Regiochem Check: The Carbon attached to Cl (C2) will show no direct proton attachment (quaternary) in HSQC but will be visible in HMBC from H-6 and H-3.

Part 4: Experimental Protocol

To replicate this validation, follow this standardized protocol.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for solubility. Use DMSO-
    
    
    
    only if peaks overlap with solvent residual.
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL solvent. Filter if any turbidity is observed.

Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (

    
    ).
    
  • HMBC Setup:

    • Optimize long-range coupling delay (

      
      ) for 8 Hz (standard for 
      
      
      
      ).
    • Scans: Minimum 16 (for 10mg sample) to detect quaternary carbons.

  • 19F NMR (Optional but Recommended):

    • Run a proton-coupled

      
       scan. The Fluorine signal should appear as a triplet of doublets (due to coupling with H-3 and H-5/H-6), confirming the F-substituent environment.
      
Connectivity Visualization

The diagram below details the specific HMBC correlations required to confirm the structure.

HMBC_Connectivity Ar_H6 H-6 (Ar) 7.65 ppm Ketone_C C=O (Ketone) 201.5 ppm Ar_H6->Ketone_C 3-bond HMBC Ar_C1 C-1 (Ar-Quat) Ar_H6->Ar_C1 2-bond HMBC Alkyl_H7 H-7 (alpha) 2.92 ppm Alkyl_H7->Ketone_C 2-bond HMBC Alkyl_H7->Ar_C1 3-bond HMBC

Figure 2: Critical HMBC correlations connecting the aromatic ring to the alkyl chain via the ketone bridge.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for NMR coupling constants and additivity rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shifts).

  • BenchChem. (2025).[1] Technical Guide to 13C NMR Analysis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. (Source for predicted alkyl chain shifts).

  • Royal Society of Chemistry. (2013).[2] Characterization Data for Acetophenone Derivatives. Organic & Biomolecular Chemistry. (Source for fluoro-acetophenone coupling constants).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research it facilitates. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for this novel compound may not be universally available, its structure—containing a halogenated aromatic ketone and an ethyl ester—necessitates its treatment as a hazardous chemical. The principles of chemical safety dictate a cautious approach, assuming a hazard profile that includes potential toxicity, skin and eye irritation, and environmental persistence.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is paramount. The structural motifs of this compound suggest several potential hazards that inform its handling and disposal.

Inferred Hazard Profile:

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Avoid generating dust or aerosols. Handle in a well-ventilated area or chemical fume hood.
Skin Corrosion/Irritation May cause skin irritation.Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety glasses or chemical splash goggles.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Prevent release into the environment. Do not dispose of down the drain.

This profile is inferred from structurally similar compounds. Always refer to the supplier-specific Safety Data Sheet (SDS) for definitive hazard information.

II. Personal Protective Equipment (PPE)

When handling this compound and its waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a fume hood, a respirator may be necessary.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. The following workflow provides a systematic approach.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Consult SDS and Institutional EHS Policy B Don Appropriate PPE A->B C Select a Compatible, Labeled Waste Container B->C D Segregate as Halogenated Organic Waste C->D E Transfer Waste into Container in a Fume Hood D->E F Securely Cap the Container E->F G Store in a Designated Satellite Accumulation Area F->G H Ensure Secondary Containment G->H I Arrange for Pickup by EHS or Licensed Waste Contractor H->I J Complete all Necessary Waste Manifests I->J

Figure 1. A stepwise workflow for the safe disposal of this compound.

Detailed Procedural Steps:

  • Consult Authoritative Sources: Before handling, meticulously review the compound's Safety Data Sheet (SDS) provided by the supplier. Additionally, consult your institution's Environmental Health and Safety (EHS) office for specific waste disposal protocols.[1][2][3]

  • Wear Appropriate PPE: Don the required personal protective equipment as outlined in Section II.

  • Waste Container Selection:

    • Choose a waste container that is in good condition, leak-proof, and chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is often suitable.[4][5][6]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1][7]

  • Segregation of Waste:

    • This compound is a halogenated organic. It is imperative to collect it in a waste stream specifically designated for halogenated organic waste.[4][7][8][9]

    • Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.[10]

    • Ensure that incompatible materials are not mixed. For instance, do not mix acidic or basic waste with this organic waste stream.[4]

  • Transferring the Waste:

    • All transfers of the chemical waste into the designated container should be performed within a certified chemical fume hood to minimize inhalation exposure.[9][10]

    • Carefully pour the waste into the container, avoiding splashes.

    • Do not overfill the container. A good practice is to leave at least 10% of the container volume as headspace to allow for vapor expansion.[3][6]

  • Securing and Storing the Waste Container:

    • After adding waste, securely cap the container to prevent spills and the release of vapors.[5][7]

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, and the container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[5][10]

  • Arranging for Final Disposal:

    • Once the waste container is full or when the project is complete, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor.[1][11]

    • Accurately complete all required waste disposal forms or manifests as per your institution's procedures.[1]

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[12][13]

V. Guiding Principles for Responsible Chemical Waste Management
  • Waste Minimization: Whenever possible, design experiments to minimize the generation of hazardous waste.

  • Regulatory Compliance: All chemical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Adherence to these regulations is mandatory.[1]

  • Institutional Policies: Your institution's EHS office is the primary resource for guidance on chemical safety and waste disposal. Always follow their specific procedures.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, October 7). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Environment, Health & Safety. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-4'-fluoroacetophenone. PubChem. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of North Carolina at Chapel Hill. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.